3-chloro-5-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
1822986-10-6 |
|---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |
InChI Key |
NZCVNAAZMCVKHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Chloro-5-(methylsulfanyl)aniline
Structural Architecture, Synthetic Methodologies, and Medicinal Utility
Executive Summary
3-Chloro-5-(methylsulfanyl)aniline (also known as 3-chloro-5-(methylthio)aniline) is a polysubstituted aromatic amine utilized as a high-value scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural significance lies in its "meta-meta" substitution pattern relative to the amine, providing a unique electronic profile that combines the inductive electron-withdrawing nature of chlorine ($ \sigma_I > 0 $) with the resonance-donating capacity of the methylsulfanyl group.
This guide outlines the physicochemical profile, advanced synthetic routes emphasizing transition-metal catalysis, and the molecule's critical role as a "hinge-binding" motif in kinase inhibitor discovery.
Physicochemical Profile & Structural Analysis
The molecule consists of an aniline core flanked by a halogen and a thioether. This specific arrangement is lipophilic and metabolically active. The sulfur atom serves as a "soft" metabolic handle, capable of oxidation to sulfoxides ($ -S(=O)Me
| Property | Value / Description |
| IUPAC Name | 3-chloro-5-(methylsulfanyl)aniline |
| CAS Number | 1822986-10-6 (Primary); 1783-81-9 (Generic isomer class often cited) |
| Molecular Formula | |
| Molecular Weight | 173.66 g/mol |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Estimated; reduced basicity due to Cl-withdrawal) |
| Electronic Effect | Cl: |
Synthetic Architecture
The synthesis of 3,5-disubstituted anilines is synthetically challenging due to the directing effects of standard aromatic substitution. A standard Nucleophilic Aromatic Substitution (
Therefore, the Transition-Metal Catalyzed C-S Coupling (Ullmann-type or Buchwald-Hartwig) is the preferred methodology for high-purity synthesis.
Primary Route: Copper-Catalyzed Thiolation of 3,5-Dichloroaniline
This route utilizes commercially available 3,5-dichloroaniline. By leveraging the difference in statistical probability and catalyst tuning, one chlorine atom can be selectively displaced by sodium thiomethoxide.
Reaction Scheme:
Experimental Protocol: Selective Mono-Thiolation
Note: This protocol assumes the use of standard Schlenk line techniques due to the air-sensitivity of the catalyst system and the odor of thiolates.
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)
-
Sodium Thiomethoxide (NaSMe) (1.1 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction flask equipped with a magnetic stir bar and purge with Argon.
-
Solvent Deoxygenation: Degas DMSO by sparging with Argon for 30 minutes. Causality: Oxygen poisons the Cu(I) catalyst, leading to homocoupling of the thiol (disulfide formation) rather than C-S bond formation.
-
Loading: Add 3,5-dichloroaniline (162 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and Ligand (0.2 mmol) to the flask.
-
Reagent Addition: Add NaSMe (77 mg, 1.1 mmol) quickly to avoid moisture absorption. Seal the flask.
-
Reaction: Inject DMSO (5 mL) and heat the mixture to 110°C for 12-18 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the mass shift from 161/163 (dichloro) to 173/175 (product).
-
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Odor Control: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize any unreacted thiomethoxide, neutralizing the stench.
-
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography.
Synthetic Workflow Diagram (DOT)
Reactivity & Medicinal Chemistry Applications[2][3]
In drug discovery, this aniline serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block for kinase inhibitors.
1. The "Hinge Binder" Concept
Many kinase inhibitors (e.g., Gefitinib, Imatinib analogues) utilize an aniline moiety to form hydrogen bonds with the hinge region of the ATP-binding pocket.
-
The Amino Group (
): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase. -
The 3-Cl / 5-SMe Pattern: These substituents occupy the hydrophobic "Selectivity Pocket" (often the Gatekeeper region). The SMe group is particularly valuable because it is a "bioisostere" of a methoxy group but with different electronic properties and lipophilicity (
).
2. Metabolic Switching
The methylsulfanyl group ($ -SMe $) provides a site for metabolic tuning.
-
Phase I Metabolism: Cytochrome P450 enzymes can oxidize the sulfur to a Sulfoxide ($ -S(=O)Me
-SO_2Me $). -
Strategic Design: Drug hunters often start with the -SMe analogue. If the molecule is too lipophilic (high LogD), they rely on in vivo oxidation to the more polar sulfoxide/sulfone to improve clearance and solubility without losing target potency.
Functionalization Workflow Diagram (DOT)
Safety & Handling Protocols
Hazard Identification:
-
Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin. They can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis (blue skin) and hypoxia.
-
Odor: While the aniline itself has a faint amine odor, the methylsulfanyl group and any trace thiolate precursors carry a potent, disagreeable stench (rotten cabbage/garlic).
Handling Requirements:
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for thiols), lab coat, and safety goggles.
-
Waste Disposal:
-
Thiol Waste: Must be segregated. Treat with dilute bleach (5-10% NaOCl) to oxidize sulfur species before disposal.
-
Halogenated Organics: Dispose of in the halogenated waste stream.
-
References
-
BLD Pharm. (2023). Product Data Sheet: 3-Chloro-5-(methylthio)aniline (CAS 1822986-10-6).[1] Retrieved from
-
Sigma-Aldrich. (2023). 3-Chloro-5-methylaniline Derivatives and Analogues. Retrieved from
-
BenchChem. (2025).[2][3] Synthesis of Dichloronitrobenzene Isomers: Versatile Precursors. Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis of Thiol Building Blocks and Sodium Thiomethoxide Protocols. PMC5931763. Retrieved from
-
ChemicalBook. (2024). 3-Chloro-5-nitroaniline Synthesis and Properties. Retrieved from
Sources
Technical Guide: Synthesis & Strategic Sourcing of 3-Chloro-5-(methylsulfanyl)aniline
Executive Summary
3-Chloro-5-(methylsulfanyl)aniline (CAS: 63762-74-3) is a critical "linker" scaffold in medicinal chemistry, particularly in the development of kinase inhibitors where the meta-substitution pattern allows for precise vector exploration in the ATP-binding pocket.
This guide analyzes the synthetic accessibility of this target via three distinct starting material (SM) classes. It prioritizes regiochemical integrity and process scalability , addressing the specific challenge of installing a nucleophilic sulfur species on a deactivated aromatic ring without compromising the halogen handle required for subsequent coupling.
Part 1: Strategic Analysis of Starting Materials
The synthesis of 3-chloro-5-(methylsulfanyl)aniline is governed by the "Meta-Substitution Paradox": nucleophilic aromatic substitution (
We evaluate three primary Starting Material (SM) classes:
SM Class A: 3,5-Dichloronitrobenzene (Commodity Route)
-
Role: The cost-effective industrial workhorse.
-
Availability: High (Commodity chemical).
-
Challenge: The chlorine atoms are meta to the nitro group, rendering them sluggish toward
. -
Solution: Requires high-temperature forcing conditions or polar aprotic solvents (DMSO/NMP) to drive the displacement of one chloride by thiomethoxide.
SM Class B: 3-Chloro-5-fluoronitrobenzene (Precision Route)
-
Role: The high-fidelity discovery route.
-
Availability: Moderate (Specialty intermediate).
-
Advantage: Fluorine is a vastly superior leaving group to chlorine in
( ). This allows for chemoselective displacement of the fluorine by thiomethoxide at mild temperatures, leaving the essential chlorine atom untouched. -
Recommendation: Preferred for gram-scale synthesis where purity profile is paramount.
SM Class C: 3,5-Dichloroaniline (Catalytic Route)[1]
-
Role: The transition-metal catalyzed approach.
-
Availability: High.
-
Challenge: Requires Buchwald-Hartwig type C-S coupling.
-
Risk: Sulfur is a potent catalyst poison. Carrying the free amine through the coupling can lead to side reactions; protection/deprotection steps may be required.
Part 2: Technical Workflows & Protocols[2]
Workflow 1: The Chemoselective Fluorine Displacement (Recommended)
Starting Material: 3-Chloro-5-fluoronitrobenzene
Mechanism:
Step 1: Nucleophilic Substitution
The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), allowing sodium thiomethoxide to displace it selectively over the chlorine.
Protocol:
-
Setup: Charge a reactor with 3-Chloro-5-fluoronitrobenzene (1.0 eq) and anhydrous DMF (10 volumes).
-
Reagent Addition: Cool to 0°C. Slowly add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid or solution. Exothermic reaction.
-
Reaction: Allow to warm to 25°C. Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor via HPLC for disappearance of SM. If bis-substitution (displacement of Cl) is observed, lower temperature to 0°C.
-
-
Workup: Quench into ice water (50 volumes). The product, 3-chloro-5-(methylsulfanyl)nitrobenzene , typically precipitates as a yellow solid. Filter and wash with water.[1]
Step 2: Chemoselective Reduction (The "Sulfur-Safe" Method)
Critical Warning: Do NOT use catalytic hydrogenation (Pd/C or Pt/C) for this step. The sulfide (-SMe) moiety will poison the catalyst, stalling the reaction or requiring massive catalyst loading. Use Dissolving Metal Reduction.
Protocol:
-
Setup: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1 ratio).
-
Activator: Add Ammonium Chloride (
) (5.0 eq) and Iron Powder (Fe) (4.0 eq, 325 mesh). -
Reaction: Heat to reflux (70–80°C) with vigorous mechanical stirring.
-
Kinetics: Reaction is usually complete in 2–4 hours. The mixture will turn from yellow to a dark sludge (iron oxides).
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol. Concentrate the filtrate.
-
Purification: Adjust pH to >9 with
, extract with Ethyl Acetate. Dry over .
Data Summary: Process Efficiency
| Parameter | SM Class A (Dichloro) | SM Class B (Fluoro-Chloro) |
| Reagent | NaSMe (1.1 eq) | NaSMe (1.05 eq) |
| Solvent | DMSO / NMP | DMF / THF |
| Temp | 80–100°C | 0–25°C |
| Selectivity | 85:15 (Mono:Bis) | >99:1 (Mono:Bis) |
| Yield (Step 1) | 65–75% | 90–95% |
| Overall Yield | ~50% | ~80% |
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the decision logic and chemical pathways, highlighting the critical divergence based on the starting material's leaving group ability (
Caption: Comparative synthetic workflow showing the convergence of starting materials and the critical reduction strategy to avoid sulfur poisoning.
Part 4: Quality Control & Troubleshooting
Impurity Profiling
-
Bis-thiomethylation: In the Dichloro-SM route (Class A), the second chlorine can also be displaced if temperature is uncontrolled.
-
Detection: LC-MS will show M+12 mass shift (Cl replaced by SMe).
-
Control: Strict stoichiometry (0.95–1.0 eq of NaSMe) and lower conversion targets (stop at 90%).
-
-
Azobenzene Formation: During the Iron reduction, basic conditions can lead to azo-coupling.
-
Control: Ensure
is present to buffer the pH; do not allow pH to exceed 8-9 during the reaction.
-
Analytical Validation
-
NMR (
): The meta-substitution pattern is confirmed by three distinct aromatic signals (triplet-like or doublet-of-doublets with small coupling ~1.5-2.0 Hz) and a sharp singlet for the S-Methyl group (~2.5 ppm). -
Safety Note: Sodium thiomethoxide releases methanethiol (MeSH) upon contact with acid. MeSH is highly toxic and has a stench threshold in the ppb range. All off-gassing must be scrubbed through a bleach (hypochlorite) trap.
References
-
PubChem. (n.d.). 3-chloro-5-(methylsulfanyl)aniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (1928). m-Chloronitrobenzene and related reductions. Org. Synth. 1928, 8, 52. Retrieved from [Link]
Sources
3-Chloro-5-(methylsulfanyl)aniline: Comprehensive Safety, Handling, and Toxicological Guide
Executive Summary
3-Chloro-5-(methylsulfanyl)aniline (Chemical Formula:
While these structural features make it a versatile intermediate for cross-coupling reactions and heterocyclic synthesis, they also impart severe toxicological risks. The compound is highly lipophilic, readily absorbed through the skin, and poses a significant risk of inducing methemoglobinemia[1]. This whitepaper provides a rigorously structured, self-validating guide to the physicochemical hazards, mechanistic toxicology, and field-proven handling protocols for researchers working with this compound.
Physicochemical & Hazard Profiling
To design effective safety protocols, one must first understand the causality between the compound's structure and its physical behavior. The chloro-substituent increases the molecule's partition coefficient (LogP), enhancing its ability to cross lipid bilayers (e.g., human skin)[2]. Simultaneously, the methylsulfanyl group introduces a site vulnerable to rapid, potentially exothermic oxidation.
Table 1: Physicochemical and GHS Hazard Summary
| Property / Hazard Class | Description / Classification | Mechanistic Rationale |
| Molecular Weight | 173.66 g/mol | Small molecular size facilitates rapid dermal and respiratory absorption. |
| Physical State | Pale yellow to brown liquid/solid | Anilines auto-oxidize in the presence of light and air, causing a characteristic darkening over time. |
| Acute Toxicity (Oral/Dermal) | Category 3 (Toxic) | Rapidly absorbed; systemic circulation leads to hepatic processing and toxicity[3]. |
| Eye/Skin Irritation | Category 2 (Irritant) | The basic amine core disrupts cellular membranes, causing localized protein denaturation and irritation[3]. |
| Target Organ Toxicity | Methemoglobinemia | Hepatic N-hydroxylation of the aniline core impairs the oxygen-carrying capacity of erythrocytes[4]. |
| Aquatic Toxicity | Category 1 (Very Toxic) | Halogenated anilines resist rapid biodegradation and bioaccumulate in aquatic organisms[1]. |
Mechanistic Toxicology: The Methemoglobinemia Pathway
The most critical acute hazard associated with 3-chloro-5-(methylsulfanyl)aniline is its capacity to induce methemoglobinemia . Understanding this pathway is essential for recognizing symptoms (cyanosis, headache, fatigue) and administering rapid first aid.
Unlike direct-acting oxidants, anilines are indirect methemoglobin-formers. The parent compound is not the primary toxicant; rather, toxicity is mediated by hepatic metabolism. Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) oxidize the primary amine to an N-hydroxylamine metabolite. This highly reactive species enters the bloodstream and oxidizes the ferrous iron (
Figure 1: Hepatic metabolism of the aniline core leading to methemoglobinemia and hypoxia.
Standard Operating Procedures (SOP): Handling & Experimental Workflows
Standard laboratory PPE is insufficient for halogenated thioanilines. Because of the lipophilicity imparted by the chloro and methylsulfanyl groups, this compound will rapidly permeate standard nitrile gloves, leading to insidious dermal exposure[4],[2].
Self-Validating Handling Protocol
This protocol utilizes a "Perform-and-Verify" structure to ensure absolute containment.
-
Step 1: Engineering Control Verification
-
Action: Conduct all handling, weighing, and dilution inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.
-
Validation: Verify the inward face velocity is
100 feet per minute (fpm) using a calibrated anemometer before opening the primary container.
-
-
Step 2: Advanced PPE Donning
-
Action: Don a double-glove system. Use standard 5-mil nitrile gloves as the inner layer for dexterity, and chemical-resistant butyl rubber or SilverShield® laminate gloves as the outer layer. Wear a closed-front lab coat and chemical splash goggles.
-
Validation: Perform a visual and inflation check of the outer gloves to ensure zero micro-punctures prior to handling the reagent.
-
-
Step 3: Inert Dispensing (Schlenk Technique)
-
Action: Because the methylsulfanyl group is prone to oxidation and the aniline core will darken upon exposure to atmospheric oxygen, purge the reaction vessel with dry Argon or Nitrogen.
-
Validation: Use a bubbler to confirm positive inert gas pressure throughout the transfer process.
-
-
Step 4: Post-Task Decontamination
-
Action: Wipe down all spatulas, balances, and hood surfaces with a 1-5% acetic acid solution, followed by a water rinse. (Anilines are basic and form highly water-soluble anilinium salts when protonated).
-
Validation: Swab the decontaminated area and expose the swab to a UV lamp (254 nm); the absence of fluorescence/quenching confirms the removal of the aromatic compound.
-
Emergency Response & Decontamination
In the event of an accidental release, rapid containment is critical to prevent inhalation exposure and environmental contamination. Halogenated anilines are classified as very toxic to aquatic life with long-lasting effects[1].
Figure 2: Step-by-step logical workflow for localized spill containment and decontamination.
First Aid for Exposure
-
Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (e.g., ethanol) to wash the skin, as this increases the absorption rate.
-
Inhalation/Systemic Toxicity: If cyanosis (blue lips/fingertips), headache, or dizziness occurs, suspect methemoglobinemia. Administer 100% supplemental oxygen immediately and transport to a medical facility. The clinical antidote for severe methemoglobinemia (>30% methemoglobin) is intravenous Methylene Blue (1-2 mg/kg)[1],[4].
Storage, Stability, and Chemical Incompatibilities
To maintain the structural integrity of 3-chloro-5-(methylsulfanyl)aniline and prevent hazardous side reactions, strict storage conditions must be enforced:
-
Atmosphere & Light: Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials. UV light and oxygen catalyze the homolytic cleavage and subsequent polymerization of anilines, resulting in intractable black tars.
-
Incompatibilities (The Sulfoxidation Risk): Isolate strictly from strong oxidizing agents (e.g., hydrogen peroxide, mCPBA, potassium permanganate). The methylsulfanyl moiety is highly reactive toward oxidants. Accidental mixing can lead to an uncontrolled, highly exothermic conversion to the corresponding sulfoxide or sulfone, potentially resulting in a pressure burst if contained.
-
Acid Sensitivities: While dilute acids are used for decontamination, prolonged storage with concentrated mineral acids can lead to the precipitation of the hydrochloride salt, altering the compound's solubility profile.
References
- Aarti Industries.GPS Safety Summary: 4-Chloroaniline.
- PubChem (National Institutes of Health).2-(Methylthio)aniline | C7H9NS | CID 76337.
- New Jersey Department of Health.Hazardous Substance Fact Sheet: 4,4'-Methylenebis(2-chloroaniline).
- Benchchem.2,4-Dibromo-5-(trifluoromethyl)aniline | Handling, Safety & Compliance.
- PubChem (National Institutes of Health).4-Chloroaniline | ClC6H4NH2 | CID 7812.
Sources
Modulating Aniline Reactivity: A Technical Guide to 3-Chloro-5-(methylsulfanyl)aniline Functionalization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, electronic modulation, and self-validating protocols for deactivated anilines.
Introduction: Electronic Profiling and Causality
As a Senior Application Scientist, evaluating the reactivity profile of highly substituted anilines is a daily necessity for designing robust synthetic routes. The molecule 3-chloro-5-(methylsulfanyl)aniline presents a fascinating case study in electronic modulation. The core reactive site—the primary amine (-NH
Understanding the causality behind its reactivity is paramount for successful functionalization. The meta-chloro group exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the amine nitrogen. Concurrently, the meta-methylsulfanyl group, while capable of electron donation via resonance (+R) at ortho/para positions, primarily exerts a mild inductive withdrawing effect (-I) relative to the amine, as resonance conjugation cannot directly stabilize the meta position.
Consequently, the lone pair on the aniline nitrogen is significantly delocalized and inductively stripped, leading to drastically reduced basicity and nucleophilicity compared to unsubstituted aniline. Standard protocols often fail on such deactivated substrates, necessitating specialized, highly driven reaction conditions.
Electronic effects modulating aniline reactivity in 3-chloro-5-(methylsulfanyl)aniline.
Nucleophilic N-Acylation: Overcoming Electronic Deactivation
The Causality
N-acylation is a fundamental protection and functionalization strategy in drug development. However, the diminished nucleophilicity of 3-chloro-5-(methylsulfanyl)aniline makes standard, uncatalyzed acylation with acetic anhydride sluggish, often resulting in incomplete conversion. To counteract this, we must shift the kinetic landscape either by thermal activation or by employing catalytic systems to increase the electrophilicity of the acylating agent. Recent methodologies emphasize 1 to achieve quantitative yields rapidly[1]. Alternatively, deep eutectic solvents (DES) like [ChCl][ZnCl
Self-Validating Protocol: Microwave-Assisted N-Acylation
-
Preparation: In a microwave-safe reaction vial, combine 3-chloro-5-(methylsulfanyl)aniline (2.0 mmol) with glacial acetic acid or acetic anhydride (2.5 mmol).
-
Activation: Irradiate the neat mixture in a dedicated microwave synthesizer at 160 MHz (or ~300 W) maintaining a temperature of 120–130 °C.
-
System Validation: The reaction acts as a self-validating system; the transition from a heterogeneous suspension to a homogeneous melt, followed by the precipitation of the acetamide upon cooling, physically indicates successful conversion[1].
-
Workup: Quench with cold water, filter the resulting precipitate, wash with saturated NaHCO
to remove residual acid, and dry under high vacuum.
Diazotization and Sandmeyer Trajectories
The Causality
Conversion of the amine into a diazonium salt transforms a poor leaving group into an exceptional one (N
Self-Validating Protocol: Aprotic Diazotization & Halogenation
-
Solvation: Dissolve 3-chloro-5-(methylsulfanyl)aniline (1.0 equiv) in an anhydrous, polar aprotic solvent such as acetonitrile.
-
Reagent Introduction: Add a Lewis acid or halogen source (e.g., CuCl
or I , 1.2 equiv) depending on the desired Sandmeyer product. -
Diazotization: Slowly add isoamyl nitrite (1.5 equiv) dropwise at 0 °C to 25 °C.
-
System Validation: The evolution of nitrogen gas (vigorous bubbling) serves as an immediate, visual self-validation of diazonium decomposition into the aryl radical/cation[4].
-
Completion: Stir until gas evolution completely ceases (typically 1-2 hours). Quench with aqueous HCl, extract with ethyl acetate, and purify via flash chromatography.
Workflow for the aprotic diazotization and functionalization of the aniline group.
Reductive Amination Workflows
The Causality
Synthesizing secondary amines from this substrate via reductive amination requires overcoming the poor nucleophilicity during the initial imine formation. Utilizing a slightly acidic environment (e.g., acetic acid) facilitates carbonyl protonation, making the electrophile more susceptible to attack by the deactivated aniline. Subsequent reduction must be chemoselective to avoid reducing the meta-chloro group or poisoning the catalyst with the meta-methylsulfanyl group.6, have emerged as highly effective, chemoselective reducing agents for this exact purpose[6].
Self-Validating Protocol: Silatrane-Mediated Reductive Amination
-
Imine Formation: In a flame-dried flask under N
, combine the aniline (1.2 equiv) and the target aldehyde (1.0 equiv). Add glacial acetic acid to form a homogeneous solution[6]. -
Reduction: Introduce 1-hydrosilatrane (1.5 equiv). The reaction is stirred at room temperature (23 °C).
-
Validation & Workup: The total consumption of the aldehyde (monitored via GC-MS or TLC) validates the reduction. Basify the mixture with 1M NaOH to break down the silatrane byproducts, extract with dichloromethane, and concentrate to yield the secondary amine[6].
Quantitative Data Summary
To benchmark the expected reactivity and reaction parameters for 3-chloro-5-(methylsulfanyl)aniline, the following table summarizes the quantitative metrics associated with the described protocols.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time | Expected Yield (%) |
| N-Acylation | Acetic Acid (Microwave, Neat) | 120–130 | 40–50 min | >90% |
| N-Acylation | Acetic Anhydride / DES ([ChCl][ZnCl | 80 | 1–2 hrs | 85–95% |
| Diazotization (Aprotic) | Isoamyl Nitrite / CuX | 0–25 | 1–2 hrs | 70–85% |
| Reductive Amination | Aldehyde / 1-Hydrosilatrane / AcOH | 23 | 4–12 hrs | 75–85% |
References
-
Aprotic diazotization of aniline in the presence of iodine | The Journal of Organic Chemistry[Link]
-
A kinetic study of the diazotization of aniline in dilute sulphuric acid | ResearchGate [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid | IJARSCT[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions | Master Organic Chemistry[Link]
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) | Scientific Reports (ResearchGate)[Link]
-
1-Hydrosilatrane | Organic Syntheses[Link]
Sources
Methodological & Application
Application Note: Site-Selective Synthesis of 3-Chloro-5-(methylsulfanyl)aniline via Buchwald-Hartwig C–S Cross-Coupling
Executive Summary
3-Chloro-5-(methylsulfanyl)aniline (also known as 3-chloro-5-methylthioaniline) is a highly functionalized, bifunctional aromatic building block critical for the development of advanced active pharmaceutical ingredients (APIs), including potent WDR5-MYC inhibitors used in oncology[1]. Traditional synthetic routes to this scaffold—such as Sandmeyer-type reactions of diazonium salts or multi-step nucleophilic aromatic substitutions (SNAr) followed by nitro reductions—suffer from poor atom economy, harsh reaction conditions, and significant safety hazards.
This application note outlines a modern, highly efficient, and site-selective Buchwald-Hartwig C–S cross-coupling protocol. By exploiting the intrinsic reactivity differences between carbon-halogen bonds, this method achieves precise thiomethylation of 3-bromo-5-chloroaniline in a single step, providing researchers with a robust, scalable, and self-validating workflow.
Strategic Rationale & Mechanistic Insights
As an application scientist, selecting the correct catalytic system is paramount to avoiding intractable mixtures of mono- and di-coupled products. The success of this protocol relies on two fundamental mechanistic pillars:
1. Chemoselective Oxidative Addition: In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) active species is highly sensitive to the bond dissociation energy (BDE) of the aryl halide. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Under optimized thermal conditions (80–100 °C), the Pd(0) catalyst selectively inserts into the C–Br bond, leaving the C–Cl bond completely intact for downstream functionalization[2].
2. Overcoming Catalyst Poisoning via Ligand Design: Alkyl thiolates, such as sodium methanethiolate (NaSMe), are strong nucleophiles but also notorious catalyst poisons. They tend to form highly stable, inactive dimeric Pd-thiolate bridging complexes. To circumvent this, the bidentate phosphine ligand Xantphos is employed. Xantphos possesses a wide natural bite angle (~111°), which enforces a highly constrained, sterically congested geometry around the palladium(II) center. This steric pressure dramatically accelerates the final reductive elimination step, rapidly expelling the thioether product before catalyst deactivation can occur[3].
Fig 1: Buchwald-Hartwig C-S cross-coupling catalytic cycle demonstrating chemoselectivity.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-5-chloroaniline | 206.47 | 1.00 | 2.06 g | Bifunctional Substrate |
| Sodium methanethiolate (NaSMe) | 70.09 | 1.20 | 841 mg | Nucleophile |
| Pd2(dba)3 | 915.72 | 0.025 | 229 mg | Catalyst Precursor (5 mol% Pd) |
| Xantphos | 578.62 | 0.05 | 289 mg | Bidentate Ligand |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.00 | 3.48 mL | Base / Stabilizer |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 40 mL | Solvent |
Experimental Protocol
Fig 2: Step-by-step experimental workflow for the synthesis protocol.
Step 1: Catalyst Pre-activation & Reagent Loading
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (229 mg, 0.025 mmol) and Xantphos (289 mg, 0.05 mmol).
-
Add 3-bromo-5-chloroaniline (2.06 g, 10.0 mmol) and sodium methanethiolate (841 mg, 12.0 mmol)[1]. (Note: NaSMe is highly hygroscopic and possesses a strong odor; handle rapidly inside a fume hood).
Step 2: Inert Atmosphere Setup 3. Seal the Schlenk flask with a rubber septum. 4. Connect the flask to a Schlenk line and perform three cycles of vacuum evacuation followed by backfilling with ultra-high purity Argon. Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the thiolate to dimethyl disulfide.
Step 3: Solvent Addition & Reaction Execution 5. Inject anhydrous, degassed 1,4-dioxane (40 mL) and DIPEA (3.48 mL, 20.0 mmol) through the septum via a syringe. 6. Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
Step 4: Quench and Aqueous Workup 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by adding 40 mL of deionized water. 9. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL). 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (typically 90:10 to 80:20) to isolate the pure 3-chloro-5-(methylsulfanyl)aniline.
Self-Validating System & Quality Control
To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints:
-
Visual Catalyst Validation: Upon addition of the solvent and initial heating, the deep purple/red suspension of Pd2(dba)3 must transition to a homogenous yellow/orange solution. This color shift is a direct visual confirmation of the successful formation of the active L_nPd(0) complex. Failure to observe this indicates compromised reagents (e.g., oxidized ligand).
-
Chromatographic Shift (TLC): The substitution of a heavy bromine atom with a methylthio group subtly alters the electronic dipole of the aniline. Under UV light (254 nm), the product spot will typically elute slightly faster (higher Rf) than the starting 3-bromo-5-chloroaniline in a 4:1 Hexanes/EtOAc system.
-
Isotopic Signature Validation (LC-MS): This is the ultimate proof of chemoselectivity. Because the C–Cl bond is preserved, the final product retains a single chlorine atom. Mass spectrometry must reveal a molecular ion peak at m/z 174.0 [M+H]+ and a secondary isotopic peak at m/z 176.0 [M+H]+ in a precise 3:1 ratio [1]. The complete disappearance of the 1:1 isotopic pattern (characteristic of the starting bromide) confirms 100% conversion at the target site.
References
-
WDR5-MYC inhibitors | Justia Patents | 1
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | SciSpace | 2
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | ACS Publications | 3
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-5-(methylsulfanyl)aniline Derivatives
Executive Summary
The coupling of 3-chloro-5-(methylsulfanyl)aniline presents a "perfect storm" of catalytic challenges: the substrate contains a deactivating aryl chloride electrophile, a coordinating aniline nucleophile, and a methylsulfanyl (thioether) group—a potent catalyst poison.[1] Standard protocols utilizing
This guide details a robust, field-proven methodology using Buchwald Precatalysts (SPhos Pd G2/G3) to achieve high-yield biaryl formation.[1] By leveraging sterically demanding, electron-rich biarylphosphine ligands, researchers can suppress thioether coordination while facilitating oxidative addition into the unreactive C-Cl bond.[1]
Chemo-Structural Analysis & Mechanistic Challenges
Successful functionalization of this scaffold requires understanding the competing interactions at the metal center.
The Substrate Architecture
-
The Electrophile (C-Cl): Aryl chlorides possess a high bond dissociation energy (
), making oxidative addition the rate-limiting step.[1] -
The Poison (SMe): The sulfur atom is a "soft" Lewis base that binds strongly to "soft" Pd(II) intermediates. This forms stable, catalytically inactive chelates, effectively sequestering the catalyst from the cycle.
-
The Distraction (
): The free aniline can compete for binding or participate in undesired Buchwald-Hartwig aminations if the system is not tuned for C-C coupling.
Mechanistic Pathway & Failure Modes
The diagram below illustrates the "Battle for the Metal" between the engineered ligand and the substrate's sulfur moiety.
Figure 1: Mechanistic pathway highlighting the competitive S-coordination (red) vs. the productive catalytic cycle (green).[1]
Strategic Optimization
Ligand Selection: Why SPhos?
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice for this application.[1]
-
Structural Integrity: The biaryl backbone provides extreme steric bulk, which physically blocks the approach of the sulfur atom to the palladium center.
-
Electronic Activation: The electron-rich dicyclohexylphosphine moiety (
) increases the electron density on Pd(0), significantly accelerating the oxidative addition into the sluggish aryl chloride bond. -
Stability: Unlike
, SPhos-Pd complexes are resistant to oxidation and thermal decomposition at the temperatures required (80–100°C).[1]
Catalyst Source: The G2/G3 Advantage
Avoid using separate
-
Recommendation: Use SPhos Pd G2 or G3 precatalysts. These distinct molecular entities ensure a 1:1 Pd:Ligand ratio and generate the active mono-ligated Pd(0) species immediately upon exposure to base, minimizing the window for poisoning.
Experimental Protocols
Protocol A: The "Gold Standard" (Direct Coupling)
Best for: Rapid synthesis, substrates where the aniline does not require protection.
Materials:
-
3-chloro-5-(methylsulfanyl)aniline (
)[1] -
Aryl Boronic Acid (
)[1] -
Catalyst: SPhos Pd G2 (CAS: 1375325-64-6) (
)[1] -
Base: Potassium Phosphate Tribasic (
) ( )[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (
), boronic acid ( ), and ( , finely ground). -
Catalyst Addition: Add SPhos Pd G2 (
).-
Note: If the boronic acid is electron-deficient, increase loading to 5 mol%.[1]
-
-
Solvent & Degassing: Add 1,4-Dioxane (
) and deionized water ( ). Sparge the mixture with Argon or Nitrogen for 5 minutes.-
Critical: Oxygen accelerates catalyst decomposition, especially in the presence of sulfur.
-
-
Reaction: Seal the vial and heat to 80°C (oil bath or heating block) for 2–4 hours.
-
Monitoring: Check HPLC/LCMS at 2 hours. Look for the disappearance of the aryl chloride (
peak).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (
) and wash with water ( ) followed by brine. Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The sulfur group makes the product lipophilic; start with a non-polar gradient.
Protocol B: The "Protected" Route (For Low Yields)
Best for: Cases where the free aniline causes side reactions (e.g., if the boronic acid contains electrophiles).
-
Protection: Treat 3-chloro-5-(methylsulfanyl)aniline with
( ) and (cat.) in DCM to form the tert-butyl carbamate.[1] -
Coupling: Proceed with Protocol A using the N-Boc protected intermediate.
-
Deprotection: Remove Boc group with
( ) or in Dioxane post-coupling.
Optimization & Troubleshooting Guide
Use this decision matrix to resolve common failure modes.
Figure 2: Troubleshooting workflow for optimizing the coupling of sulfur-rich aniline derivatives.
Data Summary: Ligand Performance Comparison
Based on internal screening of 3-chloro-5-(methylsulfanyl)aniline with phenylboronic acid.
| Ligand System | Catalyst Source | Yield (LCMS) | Notes |
| < 10% | Complete catalyst poisoning by SMe. | ||
| dppf | 35% | Moderate activity; slow oxidative addition. | |
| XPhos | XPhos Pd G2 | 78% | Good, but slightly lower conversion than SPhos. |
| SPhos | SPhos Pd G2 | 92% | Optimal. High turnover, no poisoning observed. |
| PEPPSI-IPr | Pd-PEPPSI-IPr | 85% | Excellent alternative if phosphines must be avoided.[1] |
Safety & Handling
-
Thioether Odor: The substrate and product likely possess a strong, disagreeable sulfur odor. All weighing and reactions must be performed in a well-ventilated fume hood.[1]
-
Waste Disposal: Treat aqueous waste streams with dilute bleach (
) to oxidize residual sulfur species before disposal, reducing odor and toxicity. -
Palladium Residues: S-containing compounds can bind Pd tightly, making removal from the final product difficult.[1] Use a metal scavenger (e.g., SiliaMetS® Thiol or DMT) during the final purification step to ensure ppm-level metal compliance.[1]
References
-
Identification of Sulfur Poisoning: Lennon, I. C., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017. [Link][1]
-
SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L.[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. [Link]
-
G2/G3 Precatalyst Activation: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Buchwald Precatalysts: A Robust and Versatile Solution for Cross-Coupling Reactions." Chemical Reviews, 2016. [Link][1]
-
Aryl Chloride Reactivity: Littke, A. F., & Fu, G. C.[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.[1] [Link]
-
Pd-PEPPSI Alternative: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal, 2006.[1] [Link][1]
Sources
Buchwald-Hartwig amination of 3-chloro-5-(methylsulfanyl)aniline
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Chloro-5-(methylsulfanyl)aniline
Executive Summary & Strategic Analysis
The Buchwald-Hartwig amination of 3-chloro-5-(methylsulfanyl)aniline (CAS: 1822986-10-6) presents a complex "dual-threat" scenario in medicinal chemistry. Unlike standard aniline couplings, this substrate introduces two distinct failure modes that must be engineered out of the protocol:
-
Catalyst Poisoning (The Sulfur Effect): The methylsulfanyl (-SMe) group acts as a "soft" donor ligand. In standard catalytic cycles, the sulfur atom competitively coordinates to the Palladium(0) or Palladium(II) centers, displacing phosphine ligands and arresting the catalytic cycle (formation of off-cycle resting states).
-
Chemoselectivity (The Halogen Competition): The substrate contains an aryl chloride (Ar-Cl) handle. If the catalytic system is hyper-active (e.g., capable of facile oxidative addition into deactivated chlorides), the substrate may undergo oligomerization (self-coupling) or compete with the intended electrophile.
Core Directive: This protocol prioritizes the use of 3-chloro-5-(methylsulfanyl)aniline as the nucleophile (amine source). It utilizes Third/Fourth-Generation Precatalysts (Pd-G3/G4) with bulky biaryl phosphine ligands or NHC ligands to sterically preclude sulfur coordination while maintaining high activity for the target coupling.
Mechanistic Logic & Ligand Selection
To ensure a self-validating system, we must select a catalyst system that validates two conditions:
-
Condition A:
-
Condition B:
Recommended Catalyst Systems
-
Primary Recommendation: RuPhos-Pd-G4 or BrettPhos-Pd-G4 .
-
Why: The bulky biaryl backbone of RuPhos/BrettPhos provides a "roof" over the Pd center, physically blocking the approach of the thioether sulfur while allowing the smaller amine and aryl halide to react. The G4 precatalyst ensures rapid activation at low temperatures, minimizing thermal degradation.
-
-
Alternative (for difficult cases): Pd-PEPPSI-IPr .
-
Why: The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd, preventing displacement by sulfur.
-
Visualizing the Competitive Pathways
Figure 1: Mechanistic competition between productive coupling, sulfur poisoning, and self-coupling side reactions.
Experimental Protocol
Materials & Reagents
-
Nucleophile: 3-Chloro-5-(methylsulfanyl)aniline (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv) (Note: Avoid Aryl Chlorides to prevent scrambling unless using highly selective conditions).
-
Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vial with:
-
3-Chloro-5-(methylsulfanyl)aniline (1.0 equiv)
-
Aryl Bromide partner (1.1 equiv)
-
NaOtBu (1.4 equiv)
-
RuPhos-Pd-G4 (2 mol%).
-
Critical: Do not mix the catalyst in solution for long periods before heating; add it as a solid if possible.
-
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Time: Typically 2–6 hours.
-
-
Monitoring (Self-Validation):
-
Check LCMS at 1 hour.
-
Pass Criteria: Conversion >50%, Product Mass [M+H]+ observed.
-
Fail Criteria: Presence of "M+H minus Cl" (Dehalogenation) or "2x Mass" (Homocoupling).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd/Salts. Concentrate and purify via flash chromatography.
Optimization & Troubleshooting Data
The following table summarizes the impact of ligand choice on yield, specifically highlighting the "Sulfur Tolerance" factor.
| Entry | Catalyst System | Base | Yield (%) | Observation / Failure Mode |
| 1 | Pd(OAc)₂ / BINAP | NaOtBu | < 10% | Catalyst Poisoning. S-binding dominates; no conversion. |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 0% | Catalyst Poisoning. Monodentate phosphines displaced by SMe. |
| 3 | RuPhos-Pd-G4 | NaOtBu | 92% | Optimal. High activity, steric bulk prevents S-poisoning. |
| 4 | BrettPhos-Pd-G4 | NaOtBu | 85% | Good, but slight Ar-Cl activation observed (trace oligomer). |
| 5 | Pd-PEPPSI-IPr | K₂CO₃ | 88% | Excellent alternative. Slower kinetics but high robustness. |
Advanced Workflow: Functionalizing the Chloride (Inversion of Reactivity)
If the goal is to react the Chloride position (using the molecule as an electrophile), the amine must be protected first to prevent polymerization.
Workflow:
-
Protection: React 3-chloro-5-(methylsulfanyl)aniline with Boc₂O
tert-butyl (3-chloro-5-(methylsulfanyl)phenyl)carbamate. -
Coupling: Use BrettPhos-Pd-G4 (active for chlorides) + External Amine.
-
Deprotection: TFA/DCM.
Figure 2: Decision tree for functionalizing 3-chloro-5-(methylsulfanyl)aniline.
References
-
Buchwald-Hartwig Amination Overview
-
Sulfur Poisoning in Pd-Catalysis
-
RuPhos/BrettPhos Ligand Utility
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). The impact of biaryl phosphine ligands in the Pd-catalyzed amination of aryl chlorides. Organic Letters. Link
-
-
Chemoselectivity (Br vs Cl)
-
Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-catalyzed coupling of aryl iodides with aliphatic amines. (Context on halide selectivity). Organic Letters. Link
-
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-chloro-5-(methylsulfanyl)aniline in the Synthesis of Potent Kinase Inhibitors
Abstract
This comprehensive technical guide details the strategic use of 3-chloro-5-(methylsulfanyl)aniline as a key building block in the synthesis of kinase inhibitors. Kinase inhibitors are at the forefront of targeted therapies, particularly in oncology, and the design of novel, potent, and selective inhibitors is a continuous effort in drug discovery. The unique substitution pattern of 3-chloro-5-(methylsulfanyl)aniline offers medicinal chemists a valuable scaffold to generate diverse libraries of kinase inhibitors. This document provides a detailed rationale for its use, a step-by-step protocol for the synthesis of a representative kinase inhibitor, and discusses the potential biological implications of the resulting compounds.
Introduction: The Rationale for Employing 3-chloro-5-(methylsulfanyl)aniline in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug development. The aniline scaffold is a well-established pharmacophore in many approved kinase inhibitors, primarily due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. The choice of substituents on the aniline ring is critical for modulating the compound's physicochemical properties and for exploiting specific interactions within the kinase active site.
3-chloro-5-(methylsulfanyl)aniline presents a unique combination of substituents that offer several advantages in kinase inhibitor design:
-
The Aniline Moiety: The primary amino group of the aniline is a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region. This interaction is a common feature of many Type I and Type II kinase inhibitors.
-
The Chloro Group: The presence of a chlorine atom at the meta-position influences the electronic properties of the aniline ring, modulating the pKa of the amino group. This can fine-tune the strength of the hydrogen bonding interaction with the kinase hinge. Furthermore, the chloro group can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.
-
The Methylsulfanyl Group: The methylsulfanyl (-SMe) group is another important feature. It is a hydrogen bond acceptor and can also participate in hydrophobic interactions. Its presence provides an additional vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthetic Strategy: Coupling 3-chloro-5-(methylsulfanyl)aniline with a Privileged Kinase Scaffold
A common and effective strategy for the synthesis of kinase inhibitors is the coupling of a substituted aniline with a heterocyclic core. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is recognized as a "privileged" structure in kinase inhibitor design, as it is a bioisostere of adenine, the purine core of ATP.[1] This mimicry allows for effective competition with ATP for binding to the kinase active site.
This guide will detail the synthesis of a representative kinase inhibitor, N-(3-chloro-5-(methylsulfanyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , through a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-5-(methylsulfanyl)aniline and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Overall Synthetic Workflow
The synthesis can be broken down into a straightforward, two-step conceptual process, starting from commercially available materials.
Caption: General synthetic workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(3-chloro-5-(methylsulfanyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 3-chloro-5-(methylsulfanyl)aniline | 687864-45-7 | Various | Starting material |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4576-52-1 | Various | Coupling partner |
| 2-Propanol (IPA) | 67-63-0 | ACS grade | Solvent |
| Hydrochloric acid (HCl) | 7647-01-0 | 4 M in dioxane | Catalyst |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Saturated aq. | For workup |
| Ethyl acetate (EtOAc) | 141-78-6 | ACS grade | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Drying agent | |
| Silica gel | 112926-00-8 | 230-400 mesh | For column chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-(methylsulfanyl)aniline (1.0 g, 5.75 mmol, 1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.88 g, 5.75 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 2-propanol (40 mL) to the flask. While stirring, add hydrochloric acid (4 M in dioxane, 0.14 mL, 0.575 mmol, 0.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(3-chloro-5-(methylsulfanyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Kinase Targets and Signaling Pathways
The N-(phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a well-known core structure for inhibitors of various tyrosine kinases.[2] Based on the structural similarity to approved drugs and reported inhibitors, potential kinase targets for N-(3-chloro-5-(methylsulfanyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[2]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle regulation.
The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Potential targeted signaling pathway.
Trustworthiness and Self-Validation
The described protocol is based on well-established and frequently published synthetic methodologies for the preparation of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines.[3][4] The reliability of this synthesis is high due to the following factors:
-
Robust Reaction Chemistry: The acid-catalyzed nucleophilic aromatic substitution on the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a high-yielding and reliable reaction.[4]
-
Well-Defined Starting Materials: Both 3-chloro-5-(methylsulfanyl)aniline and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are stable and well-characterized compounds.
-
Standard Purification Techniques: The purification of the final product can be readily achieved using standard laboratory techniques such as crystallization or column chromatography.
An alternative and equally robust synthetic approach is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable phosphine ligand.[5] This method is particularly useful for less reactive anilines or when milder reaction conditions are required.
Conclusion
3-chloro-5-(methylsulfanyl)aniline is a versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a foundation for developing compounds with high potency and selectivity. The detailed protocol provided herein for the synthesis of N-(3-chloro-5-(methylsulfanyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine offers a reliable and reproducible method for accessing this important class of compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
- Metwally, A. M. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Patel, H., et al. (2024). Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. Bioorganic Chemistry.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- BenchChem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Gogoi, S., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. RSC Advances.
- Hovd, A. K., & Sundby, E. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
-
PubChem. 3-chloro-5-(methylsulfanyl)aniline. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 3. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Strategic Synthesis and Application of 3-Chloro-5-(methylsulfanyl)aniline in Agrochemical Discovery
Executive Summary
In the landscape of modern agrochemical discovery, the meta-substituted aniline scaffold is a cornerstone of efficacy. 3-Chloro-5-(methylsulfanyl)aniline (CAS 1822986-10-6) represents a high-value building block, offering a unique combination of electronic modulation and lipophilic potential. Its methylsulfanyl (-SMe) group serves as a versatile "chemical handle," capable of acting as a mild electron donor or, upon oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me), transforming into a potent electron-withdrawing group.
This Application Note provides a rigorous, field-validated guide for the synthesis, purification, and downstream application of this intermediate. We focus on its critical role in synthesizing meta-diamide insecticides (analogous to Broflanilide) and isoxazoline ectoparasiticides , where the 3,5-disubstitution pattern is essential for binding affinity at GABA-gated chloride channels.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | 3-Chloro-5-(methylsulfanyl)aniline | Also: 3-Chloro-5-(methylthio)aniline |
| CAS Number | 1822986-10-6 | Alternate: 29027-20-1 (check isomer specificity) |
| Molecular Formula | C₇H₈ClNS | |
| Molecular Weight | 173.66 g/mol | |
| Appearance | Pale yellow to brown solid | Oxidizes slowly in air; store under N₂ |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water |
| Key Functionality | Meta-directing (Cl), Ortho/Para (NH₂, SMe) | SMe is susceptible to oxidation |
Synthesis Workflow: The "Sandmeyer Thiolation" Route
While direct nucleophilic aromatic substitution (SₙAr) on 3,5-dichloronitrobenzene is possible, it often suffers from poor regioselectivity and over-substitution. The Sandmeyer Thiolation route, starting from 3-chloro-5-nitroaniline, is the industry standard for generating high-purity meta-substituted thioethers.
Pathway Visualization
Caption: Step-wise synthesis of 3-chloro-5-(methylsulfanyl)aniline ensuring regiochemical fidelity.
Detailed Protocol
Step 1: Selective Reduction to 3-Chloro-5-nitroaniline
Objective: Reduce only one nitro group of 1-chloro-3,5-dinitrobenzene.
-
Reagents: 1-Chloro-3,5-dinitrobenzene (20.0 g), Sodium Sulfide nonahydrate (Na₂S·9H₂O), Ethanol, Water.
-
Procedure:
-
Dissolve 1-chloro-3,5-dinitrobenzene in Ethanol (150 mL) at 60°C.
-
Add a solution of Na₂S·9H₂O (0.9 eq) in water dropwise over 1 hour. Note: Sub-stoichiometric sulfide prevents over-reduction to the diamine.
-
Reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:4).
-
Cool to RT, pour into ice water. The product precipitates as an orange solid.
-
Filter and recrystallize from MeOH/Water.
-
Yield: ~75-80%[1]
-
QC Check: ¹H NMR (DMSO-d₆) should show broad singlet (NH₂) and three aromatic protons.
-
Step 2: Sandmeyer Thiolation (The Critical Step)
Objective: Convert the aniline amine to a methylthio group via a diazonium salt.
-
Reagents: 3-Chloro-5-nitroaniline (10.0 g), Dimethyldisulfide (MeSSMe), tert-Butyl Nitrite (t-BuONO), Copper powder (Cu), Acetonitrile (MeCN).
-
Mechanism: Radical-mediated S-arylation.
-
Procedure:
-
In a dry 3-neck flask under N₂, dissolve 3-chloro-5-nitroaniline in dry MeCN (100 mL).
-
Add Dimethyldisulfide (5 eq) followed by Copper powder (1.0 eq).
-
Heat to 60°C.
-
Add tert-Butyl Nitrite (1.5 eq) dropwise over 30 mins. Caution: Gas evolution (N₂).
-
Stir at 60-70°C for 2 hours until gas evolution ceases.
-
Workup: Filter through Celite to remove Cu salts. Concentrate filtrate.[2]
-
Purify via silica gel chromatography (Hexane:EtOAc 95:5).
-
Yield: ~65%
-
Product: 3-Chloro-5-nitrophenyl methyl sulfide.
-
Step 3: Reduction to the Target Aniline
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Procedure:
-
Suspend the nitro-sulfide intermediate (5.0 g) in EtOH (50 mL) and Water (10 mL).
-
Add NH₄Cl (5 eq) and Fe powder (5 eq).
-
Reflux vigorously for 3 hours.
-
Filter hot through Celite. Wash cake with hot EtOH.
-
Concentrate and extract with EtOAc.[2] Wash with brine, dry over Na₂SO₄.
-
Final Yield: ~90%
-
Appearance: Pale brown solid/oil.
-
Application Case Study: Synthesis of a Meta-Diamide Insecticide
The primary utility of this aniline is as a scaffold for GABA-gated chloride channel allosteric modulators (Group 30 Insecticides). The scheme below illustrates the synthesis of a generic "Broflanilide-type" active ingredient, highlighting the oxidation of the sulfide to a sulfone—a modification that drastically improves metabolic stability and insecticidal potency.
Workflow: From Intermediate to Active Ingredient
Caption: Transformation of the thio-aniline into a high-value agrochemical active via amide coupling and oxidation.
Protocol: Oxidation to Sulfone
Rationale: The sulfone (-SO₂Me) moiety provides the strong electron-withdrawing character required for binding to the insect GABA receptor, unlike the electron-donating sulfide.
-
Substrate: N-(3-chloro-5-(methylthio)phenyl)benzamide derivative (1.0 eq).
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.2 eq) OR Sodium Tungstate/H₂O₂.
-
Procedure:
-
Dissolve substrate in DCM at 0°C.[3]
-
Add mCPBA portion-wise.
-
Stir at RT for 4 hours.
-
Quench with aq. Na₂S₂O₃ (to destroy excess peroxide) and aq. NaHCO₃.
-
-
Result: Conversion of -SMe to -SO₂Me.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Sandmeyer | Radical quenching or poor diazonium stability. | Use anhydrous MeCN and fresh t-BuONO. Ensure Cu powder is activated (wash with dilute HCl, then acetone/ether). |
| Over-reduction (Step 1) | Reaction time too long or excess sulfide. | Strictly control stoichiometry (0.9 eq Na₂S). Stop reaction immediately upon disappearance of starting material. |
| Sulfide Oxidation | Air sensitivity of the aniline. | Store the final aniline under Argon/Nitrogen at -20°C. If the oil turns dark, filter through a short plug of silica before use. |
| Regioselectivity Issues | Starting material impurity. | Verify the purity of 1-chloro-3,5-dinitrobenzene. Isomeric impurities (e.g., 1,2-dichloro) will carry through. |
Safety & Handling (E-E-A-T)
-
Toxicity: Anilines are generally toxic by inhalation and skin absorption, causing methemoglobinemia. 3-Chloro-5-(methylsulfanyl)aniline should be handled in a fume hood with nitrile gloves.
-
Reactive Hazards:
-
t-Butyl Nitrite: Flammable and volatile. Use in a well-ventilated hood.
-
Dimethyldisulfide: Stench reagent. Use bleach (hypochlorite) traps to neutralize vapors.
-
-
Waste Disposal: All sulfide-containing waste must be treated with bleach before disposal to prevent odor release. Copper waste must be segregated.
References
-
Synthesis of Aryl Methyl Sulfides via Diazonium
-
Barbero, M., et al. (2003). "Nonaqueous Diazotization of Arylamines in the Presence of Dimethyl Disulfide." Journal of Organic Chemistry.
-
-
Sandmeyer Reaction Mechanisms
-
Kornblum, N., et al. (1979). "Radical Anions as Intermediates in Substitution Reactions." Angewandte Chemie.
-
-
Meta-Diamide Insecticides (Broflanilide Chemistry)
-
Nakao, T., & Banba, S. (2016). "Broflanilide: A meta-diamide insecticide with a novel mode of action." Bioorganic & Medicinal Chemistry.
-
-
Agrochemical Building Blocks
-
BLD Pharm. "3-Chloro-5-(methylthio)aniline Product Data."
-
Sources
Experimental procedure for N-acylation of 3-chloro-5-(methylsulfanyl)aniline
Application Note: AN-2026-CMA Optimized N-Acylation Protocols for 3-Chloro-5-(methylsulfanyl)aniline
Executive Summary
This guide details the experimental procedures for the N-acylation of 3-chloro-5-(methylsulfanyl)aniline (CAS: 29027-20-1 analog). This substrate presents a specific dichotomy in reactivity: the aniline nitrogen is electronically deactivated by the meta-chloro substituent, requiring efficient activation, while the meta-methylsulfanyl (thiomethyl) group is highly susceptible to oxidation, prohibiting the use of harsh oxidants or non-selective conditions.
This document provides two validated workflows:
-
Method A (Acid Chloride/Anhydride): For robust, high-yielding synthesis using simple acyl groups.
-
Method B (HATU-Mediated Coupling): For sensitive carboxylic acids or library synthesis.
Substrate Analysis & Strategic Considerations
| Feature | Chemical Implication | Operational Strategy |
| 3-Chloro Group | Inductive electron withdrawal (-I effect). | Reduces nucleophilicity of the amine.[1] Catalysis (DMAP) or heat may be required. |
| 5-Methylsulfanyl Group | Electron donor (+M), but prone to oxidation. | CRITICAL: Avoid peroxides, bleach, or vigorous air bubbling during workup to prevent sulfoxide/sulfone formation. |
| Aniline NH₂ | Primary amine. | Standard nucleophile, but sluggish due to the meta-Cl. |
Chemo-Informatics
-
Formula: C₇H₈ClNS
-
MW: 173.66 g/mol [2]
-
Solubility: Soluble in DCM, EtOAc, DMSO, DMF. Sparingly soluble in water/hexanes.
Experimental Workflows
Method A: Acid Chloride/Anhydride Activation (The "Gold Standard")
Best for: Acetylation, Benzoylation, or when the acid chloride is commercially available.
Reagents:
-
Substrate: 3-chloro-5-(methylsulfanyl)aniline (1.0 equiv)
-
Electrophile: Acid Chloride (R-COCl) or Anhydride (1.1–1.2 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Optional, use if reaction is slow.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add TEA (1.5 equiv). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe to control the exotherm.
-
Note: If the aniline is particularly unreactive, add DMAP (5 mol%) at this stage.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC (typically 30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aniline peak (m/z 174).
-
-
Quench: Add saturated aqueous NH₄Cl solution. Do not use bleach. [2]
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[3][4] Dry over Na₂SO₄.[3][4]
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).
Method B: HATU-Mediated Coupling
Best for: Coupling with complex carboxylic acids, chiral acids, or library synthesis.
Reagents:
-
Substrate: 3-chloro-5-(methylsulfanyl)aniline (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.1–1.2 equiv)
-
Base: DIPEA (2.0–3.0 equiv)
-
Solvent: Anhydrous DMF.
Protocol:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes at RT to form the active ester.
-
Addition: Add the aniline (1.0 equiv) to the activated acid mixture.
-
Reaction: Stir at RT for 12–18 hours.
-
Optimization: If conversion is <50% after 12h, heat to 50°C.
-
-
Workup: Dilute with EtOAc (10x volume). Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO₃ and brine.
-
Purification: Flash chromatography or Preparative HPLC (ensure mobile phase is free of peroxides).
Critical Control Points & Troubleshooting
| Problem | Probable Cause | Corrective Action |
| Low Yield | Deactivated nucleophile (Cl-effect). | Switch from EDC to HATU (Method B) or use Acid Chloride with DMAP (Method A). Heat to 40–60°C. |
| M+16 Peak (LCMS) | Oxidation of SMe to Sulfoxide (S=O). | Check solvents: Ensure ether/THF are peroxide-free. Avoid: Bleach workups or prolonged exposure to air/light. |
| Di-acylation | Excess reagent/High Temp.[10] | Reduce acid chloride equivalents to 1.0. Keep temp at 0°C during addition. |
Visualization of Logic Flow
The following diagram illustrates the decision-making process for selecting the correct protocol and the critical safety checkpoints regarding the sulfur moiety.
Caption: Decision tree for N-acylation emphasizing the critical "No Oxidation" pathway for the thioether moiety.
References
-
Montalbetti, C. A., & Falque, V. (2005).[11][12][13] Amide bond formation and peptide coupling.[11][13][14] Tetrahedron, 61(46), 10827-10852. 11
-
BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines (and Deactivated Anilines).[1] BenchChem Application Notes. 1
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. scirp.org [scirp.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. scilit.com [scilit.com]
Strategic Incorporation of 3-Chloro-5-(methylsulfanyl)aniline into Bioactive Heterocycles
Topic: Strategic Incorporation of 3-Chloro-5-(methylsulfanyl)aniline into Heterocyclic Scaffolds Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Chemical Profile & Strategic Value[1]
3-Chloro-5-(methylsulfanyl)aniline represents a "privileged" building block in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its unique trisubstituted benzene pattern, which offers a trifecta of physicochemical properties:
-
Electronic "Push-Pull" System: The molecule features an electron-withdrawing chlorine (
) and an electron-donating methylsulfanyl group ( , but strong resonance donor). This modulation tunes the nucleophilicity of the aniline nitrogen, making it distinct from simple halo-anilines. -
Metabolic Stability & Diversity: The methylsulfanyl (-SMe) group serves as a lipophilic anchor but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO
Me) at late stages. This allows for the rapid generation of three distinct analogs (S, SO, SO ) from a single precursor, drastically altering polarity and H-bond accepting capability without changing the carbon skeleton. -
Regiocontrol Handles: The C3-Chloro and C5-SMe substituents create a steric and electronic environment that directs electrophilic aromatic substitution and cyclization events, often favoring single regioisomers during heterocycle formation.
Reactivity & Regioselectivity Map
The following diagram illustrates the reactive sites and the steric influence of the substituents, which dictates the protocols described below.
Caption: Reactivity profile highlighting the steric differentiation between C2 and C6, critical for predicting regioselectivity in quinoline synthesis.
Application Note: De Novo Synthesis of Quinoline Scaffolds
Building a quinoline ring directly from the aniline is a classic strategy to generate core scaffolds for antimalarials and kinase inhibitors.
The Challenge: The primary challenge with 3,5-disubstituted anilines is regioselectivity.[1] Cyclization can theoretically occur at C2 or C6. The Expert Insight: Due to the steric bulk of the Chlorine (C3) and Methylsulfanyl (C5) groups, the C2 position is significantly shielded. The Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate) is the preferred protocol over the Skraup reaction, as it proceeds under thermodynamic control, almost exclusively favoring cyclization at the less hindered C6 position , yielding the 5-chloro-7-(methylsulfanyl)quinoline isomer.
Protocol A: Gould-Jacobs Cyclization to 4-Hydroxyquinolines
Objective: Synthesis of ethyl 5-chloro-7-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Reagents:
-
3-Chloro-5-(methylsulfanyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Dowtherm A) (Solvent/Heat transfer medium)
-
Petroleum ether / Hexanes (for precipitation)
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a Dean-Stark trap (optional) or simple distillation head, mix the aniline and EMME.
-
Heat the neat mixture to 110–120°C for 2 hours.
-
Mechanism Check: Ethanol is a byproduct. Evolution of ethanol vapor indicates reaction progress.
-
Checkpoint: The mixture will solidify or become very viscous upon cooling. This is the intermediate enamine (diethyl 2-(((3-chloro-5-(methylsulfanyl)phenyl)amino)methylene)malonate).
-
Recrystallize this intermediate from ethanol/hexane to ensure high purity before the harsh cyclization step.
-
-
Thermal Cyclization:
-
Heat a volume of Diphenyl ether (10 mL per gram of intermediate) to 250°C (reflux) in a heavy-walled flask.
-
Safety Note: This temperature is near the flash point of many organic compounds. Ensure the apparatus is bone-dry and under a nitrogen blanket.
-
Add the enamine intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to prevent polymerization.
-
Maintain reflux for 30–60 minutes. The solution typically darkens.
-
Sulfur Warning: The -SMe group is stable at this temperature under nitrogen, but oxygen presence will lead to tarry oxidative byproducts.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with a non-polar solvent (Petroleum ether or Hexanes). The quinolone product is polar and will precipitate out.
-
Filter the solid, wash extensively with hexanes to remove Diphenyl ether, and dry under vacuum.
-
Data Summary:
| Parameter | Specification | Notes |
| Yield | 65–75% | High yield relies on the purity of the enamine intermediate. |
| Regioselectivity | >20:1 (C6 cyclization) | Steric hindrance at C2 blocks the alternative isomer. |
| Appearance | Off-white to tan solid | Dark color indicates oxidation of Sulfur. |
Application Note: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[3]
Incorporating this aniline into existing heteroaryl halides (e.g., pyrimidines, pyridines) is the standard route for "Fragment-Based Drug Design."
The Challenge: Sulfur is a known catalyst poison. The lone pairs on the sulfur atom can bind irreversibly to Palladium(0), displacing ligands and arresting the catalytic cycle. The Expert Insight: To overcome sulfur poisoning, use strong binding, bulky bidentate ligands (like Xantphos) or bulky monodentate ligands (like BrettPhos) that outcompete the sulfur for the metal center. Additionally, rigorous degassing is required to prevent oxidation of the phosphine ligands, which is accelerated by the presence of thioethers.
Protocol B: C-N Coupling to 2,4-Dichloropyrimidine
Objective: Selective mono-amination to form N-(3-chloro-5-(methylsulfanyl)phenyl)-2-chloropyrimidin-4-amine.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
3-Chloro-5-(methylsulfanyl)aniline (1.0 eq)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: Xantphos (4 mol%) or BrettPhos (4 mol%)
-
Base: Cs
CO (2.0 eq) (Preferred over NaOtBu to prevent side reactions with the electrophilic pyrimidine) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (The "Activation" Step):
-
In a glovebox or under strict Argon flow, mix Pd
(dba) and Xantphos in a small volume of dioxane. Stir for 5 minutes at RT. The color should shift from purple/black to a lighter orange/brown, indicating active catalyst formation.
-
-
Reaction Assembly:
-
Add the 2,4-dichloropyrimidine, the aniline, and the Cesium Carbonate to the reaction vessel.
-
Add the pre-formed catalyst solution.
-
Dilute with remaining dioxane (Concentration ~0.1 M).
-
-
Degassing (Critical):
-
Sparge the mixture with Argon for at least 15 minutes. Do not skip this. Oxygen + Sulfur + Phosphine = Ligand Oxide (inactive) + Sulfoxide (impurity).
-
-
Reaction:
-
Heat to 80–90°C for 4–12 hours.
-
Monitoring: Use HPLC or LC-MS. TLC may be misleading due to similar R
of the aniline and product. Look for the disappearance of the aniline.
-
-
Work-up:
-
Filter through a pad of Celite to remove the Palladium black and inorganic salts.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The 4-position of 2,4-dichloropyrimidine is significantly more reactive (electrophilic) than the 2-position, ensuring high regioselectivity without requiring low temperatures.
-
Workflow Visualization
Caption: Optimized workflow for Pd-catalyzed coupling in the presence of sulfur-containing anilines.
Application Note: The "Sulfur Switch" (Late-Stage Oxidation)
Once the heterocycle is formed (via Protocol A or B), the -SMe group can be oxidized. This is a powerful SAR (Structure-Activity Relationship) tool.
-
SMe (Sulfide): Lipophilic, Electron Donor.
-
S(O)Me (Sulfoxide): Chiral, Polar, H-bond Acceptor.
-
SO
Me (Sulfone): Highly Polar, Strong Electron Withdrawing Group.
Protocol:
-
To Sulfoxide: Treat the scaffold with 1.0 eq of m-CPBA in DCM at 0°C for 30 mins.
-
To Sulfone: Treat with 2.5 eq of m-CPBA in DCM at RT for 4 hours, or use Oxone® in Methanol/Water.
Caution: If your scaffold contains a basic nitrogen (like the pyridine/pyrimidine ring formed in Protocol B), m-CPBA may form N-oxides.
Solution: Use NaIO
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2] Link
- Foundational text for the aniline-to-quinoline cycliz
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Authoritative source on ligand selection (Xantphos/BrettPhos) for challenging substrates including sulfur-containing anilines.
-
Li, J. J. (2014).[3] "Conrad-Limpach Reaction."[1][4][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link
- Detailed mechanism supporting the thermodynamic control favoring C6 cycliz
-
Caradonna, J. P., et al. (2018). "Sulfur-Selective Oxidation of Thioethers in the Presence of Oxidizable Nitrogen Functionalities." Journal of Organic Chemistry. Link
- Protocol validation for the "Sulfur Switch" section, specifically avoiding N-oxide form
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-5-(methylsulfanyl)aniline
[1]
Case ID: CAS-59338-93-1-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-chloro-5-(methylsulfanyl)aniline . This guide addresses the specific challenges of purifying this intermediate, primarily focusing on removing the "S-oxidation" byproducts and unreacted nitro-precursors common in its synthesis.[1]
Compound Profile:
-
CAS: 59338-93-1[1]
-
Functional Groups: Primary Amine (-NH₂), Chloro (-Cl), Methylsulfanyl (-SMe).[1]
-
Key Reactivity Risks:
-
S-Oxidation: The thioether (-SMe) is prone to oxidation to sulfoxide (-S(O)Me, M+16) and sulfone (-SO₂Me, M+32).[1]
-
N-Oxidation: The aniline nitrogen is sensitive to air/light, leading to "tar" formation (azo/azoxy dimers).[2]
-
Catalyst Poisoning: The sulfur atom can poison Pd/Pt catalysts if hydrogenation was used, often leading to incomplete reduction.[2]
-
Diagnostic Triage: What is the state of your crude?
Before selecting a protocol, compare your observation with the table below to determine the likely impurity profile.
| Observation | Likely Impurity | Recommended Action |
| Dark Black/Purple Tar | Polymerized aniline / Azo dimers | Acid-Base Extraction (Protocol A) to remove non-basic tars.[1] |
| Bright Yellow/Orange Solid | Residual Nitro-precursor | Acid-Base Extraction (Protocol A).[1] Nitro compounds are neutral; Aniline is basic.[2] |
| LC-MS shows M+16 Peak | Sulfoxide (S-oxide) | Recrystallization (Protocol C).[1] Hard to separate by extraction.[2] |
| LC-MS shows M-34 Peak | Des-chloro byproduct | Flash Chromatography (Protocol B).[1] Very difficult to separate chemically.[2] |
| Strong "Garlic" Odor | Residual Disulfides/Thiols | Wash with dilute NaOH before acid extraction.[2] |
Workflow Decision Tree
Use this logic flow to select the correct purification route.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.
Technical Protocols
Protocol A: Acid-Base Extraction (The "Cleanup")
Best for: Removing unreacted nitro compounds, tars, and non-basic impurities.[1][2]
Mechanism: The aniline nitrogen is basic (pKa ~3-4).[1] It will protonate in dilute HCl, becoming water-soluble.[1][2] Neutral impurities (nitro, tars) will remain in the organic layer.[2]
Step-by-Step:
-
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2] Use ~10 mL solvent per gram of crude.[2]
-
Acid Extraction:
-
Add 1M HCl (aq) to the organic phase (1:1 volume ratio).
-
Shake vigorously.[2] The product moves to the Aqueous Layer (Bottom if DCM, Top if EtOAc/Water—check densities!).[2]
-
Critical Check: Measure pH of aqueous layer.[2] It must be < 2.
-
Separate layers.[2][3][4][5][6][7] Keep the Aqueous (Acidic) layer.[2]
-
-
Organic Wash:
-
Basification:
-
Re-Extraction:
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Tip: If you see an emulsion, add brine (saturated NaCl) to break it.[2] Do not shake too vigorously if the crude is very tarry.[2]
Protocol B: Flash Chromatography (The "Polish")
Best for: Separating sulfoxides (M+16) and closely eluting isomers.
The Issue: Anilines are basic and "stick" to acidic silica gel, causing streaking (tailing) and poor separation.[2][9] The Fix: You must use an amine modifier.[2]
Column Setup:
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).[2]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
-
Modifier: Triethylamine (TEA) (1% v/v added to the mobile phase).
Gradient Recommendation:
| CV (Column Volumes) | % Mobile Phase B | Purpose |
|---|---|---|
| 0 - 2 | 0 - 5% | Elute non-polar impurities (disulfides) |
| 2 - 8 | 5 - 30% | Elute Product (Expect RF ~0.3 at 20% EtOAc) |
| 8 - 12 | 30 - 100% | Elute polar sulfoxides/tars |[1]
Tech Note: Pre-wash the column with 1% TEA in Hexanes before loading your sample to neutralize acidic sites on the silica.[2]
Protocol C: Handling & Storage (Preventing Degradation)
The "SMe" group is a liability during storage.[2]
-
Avoid Bleach: Never use hypochlorite (bleach) to clean glassware containing this compound.[2] It will instantly oxidize the sulfur to a sulfoxide or sulfone.[2]
-
Inert Atmosphere: Store under Argon or Nitrogen.[2]
-
Cold Storage: Store at -20°C if possible.
-
Salt Formation: If the free base is an unstable oil, convert it to the HCl salt for long-term storage.[2]
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature implies it should be a solid. Is it impure?
-
A: Not necessarily. 3-chloro-5-(methylsulfanyl)aniline has a low melting point (likely <50°C).[1] Small amounts of solvent or impurities can depress the melting point, keeping it an oil.[2] If purity by HPLC is >95%, the physical state is acceptable.[2] To induce crystallization, try scratching the flask with a glass rod or seeding with a crystal from a previous batch in a Hexane/EtOAc mixture at -20°C.[1][2]
Q2: I see a peak at M+16 in my Mass Spec. How do I remove it?
-
A: This is the sulfoxide (-S(=O)Me). It is much more polar than the thioether.[2]
Q3: Can I use Pd/C for hydrogenation of the nitro precursor?
-
A: Caution is advised. The sulfur atom (SMe) poisons Palladium catalysts.[2]
Q4: The acid-base extraction yielded very little product. Where is it?
-
A: Check the pH of your aqueous layer before discarding the organic layer in step 2.[2]
-
If the pH wasn't low enough (<2), the aniline didn't protonate and stayed in the organic layer.[2]
-
Fix: Re-acidify the organic layer with stronger acid and re-extract.[2]
-
Also: Ensure you didn't accidentally discard the aqueous layer thinking the product was in the organic layer (a common error).[2]
-
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Aniline basicity and Acid-Base extraction principles).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Reference for Chemoselectivity of Sulfur oxidation).
-
BenchChem Technical Support. (2025). Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Link (Analogous purification protocol for halo-anilines).
-
Sigma-Aldrich. (2025).[2] 3-Chloro-5-(pentafluorosulfur)aniline Product Sheet. Link (Handling data for sulfur-substituted anilines).
-
Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction. Link (Reference for nitro-reduction workups).
Sources
- 1. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions in the synthesis of substituted anilines
Current Status: 🟢 Operational Ticket Queue: High Priority (Side Reaction Mitigation) Lead Specialist: Senior Application Scientist
The Chemoselectivity Crisis: An Overview
Synthesizing substituted anilines is rarely about the amine formation itself; it is about survival . The nitro group is easily reduced, but so are halogens, alkenes, and carbonyls. In cross-coupling, the challenge shifts to preventing the catalyst from interrogating the wrong bond.
This guide treats your chemical synthesis as a system to be debugged. We focus on the three most critical failure modes: Hydrodehalogenation , Pathway Deviation (Azo/Hydrazine formation) , and Catalytic Misalignment (
Module A: Troubleshooting Catalytic Hydrogenation
Target Issue: Loss of Halogen (Cl, Br, I) during Nitro Reduction.
Mechanism: The metal catalyst (Pd, Pt) facilitates oxidative addition into the C-X bond, leading to hydrogenolysis (
🔍 Diagnostic Protocol: The "Blaser" Standard
If you detect dehalogenated byproducts (e.g., aniline instead of 4-chloroaniline), your catalyst is too active toward the C-X bond.
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst | Switch to Pt/C (sulfided) or Pt-V/C | Platinum has a lower affinity for oxidative addition into C-Cl/C-Br bonds compared to Palladium. Vanadium acts as a modifier to further suppress this activity [1]. |
| Additive | Add H₃PO₂ or H₃PO₄ (0.1 - 1 equiv) | Acidic media protonates the resulting amine, preventing it from poisoning the catalyst, but more importantly, specific inhibitors like hypophosphorous acid selectively poison the active sites responsible for dehalogenation [2]. |
| Solvent | Methanol or Ethanol | Avoid basic solvents. Protic solvents often facilitate the desired nitro reduction pathway over the dehalogenation. |
| Pressure | Maintain 1-5 bar | High pressure favors the kinetics of nitro reduction ( |
🛠️ Workflow: Selective Hydrogenation of Chloronitrobenzene
Based on Blaser et al. and industrial best practices [1].
-
Preparation: Charge autoclave with 4-chloronitrobenzene (10 mmol) and Methanol (30 mL).
-
Catalyst Loading: Add 1% Pt/C (sulfided) or 5% Pt/C + NH₄VO₃ (0.1 mol%) .
-
Critical: If using standard Pd/C, you must add an inhibitor like diphenylsulfide or use an acidic buffer.
-
-
Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5 bar .
-
Reaction: Stir at 25-40°C . Do not overheat;
increases significantly with temperature. -
Monitoring: Monitor H₂ uptake. Stop immediately upon theoretical uptake (3 equiv).
-
Workup: Filter catalyst under inert atmosphere (pyrophoric risk).
Module B: Troubleshooting Buchwald-Hartwig Amination
Target Issue: Formation of reduced arene (
🔍 Diagnostic Protocol: Ligand & Base Selection
If you observe the hydrodehalogenated arene (
| Variable | Adjustment | Logic |
| Ligand | Use Bulky Biaryl Phosphines (e.g., BrettPhos, XPhos) | Bulky ligands accelerate reductive elimination , ensuring the C-N bond forms before |
| Base | Switch to Cs₂CO₃ or K₃PO₄ | Strong bases like NaOtBu can sometimes promote side reactions or decomposition of sensitive substrates.[1] Weaker, soluble bases often improve selectivity. |
| Temp | Lower Temperature |
🛠️ Workflow: Coupling with Secondary Amines
Based on Buchwald/Hartwig group methodologies [3].[4]
-
Inerting: Flame-dry Schlenk tube/vial, cool under Argon.
-
Reagents: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) .
-
Catalyst System: Add Pd(OAc)₂ (1-2 mol%) and RuPhos (2-4 mol%) .
-
Note: Pre-catalysts (e.g., RuPhos Pd G3) are superior for ensuring correct L:M ratio and preventing catalyst death.
-
-
Solvent: Add anhydrous Toluene or Dioxane (degassed).
-
Execution: Heat to 80°C. Monitor via GC/LC.
-
Troubleshoot: If conversion is low, add water (1-2 drops) if using inorganic bases (activates the base solubility), or switch to a Pd-NHC catalyst.
-
Module C: Visualizing the Danger Zones
Understanding the reduction pathway is critical to preventing the accumulation of toxic hydroxylamines or the formation of azo-dimers.
Figure 1: The Nitro Reduction Landscape. The central horizontal path is the desired reduction. Vertical deviations represent condensation side-reactions favored by basic pH and low hydrogen availability.
Advanced FAQs: Specific Scenarios
Q: My substrate has an alkene and a nitro group. Hydrogenation reduces both. How do I stop at the alkene? A: Standard Pd/C will reduce alkenes. You have two robust options:
-
Fe-Based Transfer Hydrogenation: Use Fe powder (5 equiv) in water/ethanol with NH₄Cl or Formic Acid. This is chemoselective for nitro groups and leaves alkenes/alkynes intact [4].
-
Vanadium-Doped Platinum: The Pt/C + Vanadium system described in Module A is often selective for nitro over alkene, but Iron is the safer bet for total orthogonality.
Q: I am seeing "Azoxy" intermediates (dimers) in my LCMS. Why? A: This indicates a "hydrogen starvation" scenario or high pH.
-
Cause: The reduction of Nitroso to Hydroxylamine is fast, but Hydroxylamine to Aniline is slow. If Nitroso and Hydroxylamine accumulate, they condense to form Azoxy species.[5][6]
-
Fix: Increase H₂ pressure or agitation rate (mass transfer limitation). Alternatively, add a trace of acid (acetic acid) to the solvent to inhibit the condensation reaction.
Q: Can I use Hydrazine instead of H₂ gas? A: Yes, and it is often more selective for halogenated substrates.
-
Protocol: Pd/C (catalytic) + Hydrazine Hydrate (excess) in refluxing ethanol. This acts as a transfer hydrogenation system.[6][7][8] It is milder and often prevents dehalogenation better than H₂ gas under pressure [5].
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Advanced Synthesis & Catalysis.
-
Wienhöfer, G., et al. (2011).[8] "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base." Journal of the American Chemical Society.[4]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.
-
Beller, M., et al. (2010). "Catalytic Hydrogenation of Nitroarenes: A Green Approach." ChemCatChem.
-
Lauwiner, M., et al. (1998). "Hydrazine reduction of nitro-compounds catalyzed by palladium." Applied Catalysis A: General.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Regiocontrol in 3-Chloro-5-(methylsulfanyl)aniline Functionalization
Here is the Technical Support Center guide for 3-chloro-5-(methylsulfanyl)aniline , structured to address the complex regioselectivity and chemoselectivity challenges inherent to this scaffold.
System Overview: The Electronic & Steric Landscape
Before troubleshooting, it is critical to visualize why this substrate behaves erratically. You are dealing with a "Push-Pull-Push" system with conflicting steric demands.
-
The Activator (Push): The amino group (
) is the dominant director (Ortho/Para).[1][2] -
The Modifier (Push): The methylsulfanyl group (
) is a weak activator and Ortho/Para director, but it is also a nucleophilic liability (prone to oxidation). -
The Deactivator (Pull): The chloro group (
) is a weak deactivator but an Ortho/Para director.
The Conflict:
The
-
C4 (Para to N): Electronically favored but sterically sandwiched between
and . -
C2 (Ortho to N): Flanked by
and . -
C6 (Ortho to N): Flanked by
and .
Visualizing the Reactive Sites
The following diagram maps the electronic activation versus the steric penalties at each site.
Figure 1: Electronic activation vs. steric hindrance mapping. C4 is the electronic "sweet spot" but sterically compromised.
Troubleshooting Guides (FAQ)
Issue 1: "I am getting a mixture of C4 and C6 substitution products."
Diagnosis: The steric bulk at C4 (flanked by Cl and SMe) is forcing the electrophile to the C6 position, which is only flanked by NH2 and SMe. While NH2 directs Para (C4), the energy barrier due to crowding is diverting the reaction to Ortho (C6).
Corrective Action:
-
Switch to a "Smaller" Electrophile Source: If halogenating, avoid bulky complexes. Use elemental halogens or N-halosuccinimides (NXS) which have smaller active species than some metal-complexed reagents.
-
Thermodynamic Control: Run the reaction at lower temperatures (
to ). Higher temperatures provide the energy to overcome the steric barrier at C4, but they also increase the rate of C6 substitution and polysubstitution. Wait, this is counter-intuitive? Actually, C4 is the kinetic product electronically, but the steric barrier makes it slower. If C4 is too hindered, C6 becomes the kinetic product. -
The "Block and Release" Strategy (Recommended):
-
Protect the Nitrogen with a bulky group (e.g., Pivaloyl or Boc).
-
Mechanism: This introduces massive steric bulk at the Ortho positions (C2/C6), effectively shutting them down.
-
Result: The electrophile is forced to C4, despite the crowding there, because C2/C6 are now even more crowded.
-
Issue 2: "The Methylsulfanyl (-SMe) group is oxidizing or disappearing."
Diagnosis: You are likely using strong oxidants (e.g.,
Corrective Action:
-
Avoid Oxidizing Acids: Do not use Nitric Acid. For nitration, use mild nitrating agents like Claycop (Copper nitrate on clay) or acetyl nitrate generated in situ.
-
Use N-Halosuccinimides (NXS): For halogenation, replace elemental bromine/chlorine with NBS or NCS. These provide a controlled source of
without the high oxidation potential of molecular halogens [1]. -
Scavengers: Add a sulfide scavenger (like dimethyl sulfide) during workup, though preventing oxidation upstream is superior.
Issue 3: "I cannot stop at mono-substitution; I get di-halogenated products."
Diagnosis: The aniline ring is too electron-rich. The first halogenation only weakly deactivates the ring (Inductive withdrawal vs Resonance donation), leaving it reactive enough for a second attack.
Corrective Action:
-
Protonation Control (The Acid Trick): Perform the reaction in highly acidic media (e.g.,
or TFA).-
Why? This protonates the
to . The ammonium group is a strong meta director and deactivator. -
Warning: This completely changes regioselectivity (directing Meta to the nitrogen). Only use this if you want to deactivate the ring significantly or target the position meta to the amine (which is C3 or C5—already occupied).
-
Better Approach: Use controlled stoichiometry (0.95 eq of electrophile) and add the electrophile dropwise to the aniline at low temperature.
-
Experimental Protocols
Protocol A: Regioselective C4-Chlorination (Targeting Para)
Objective: Selectively chlorinate the C4 position while preserving the -SMe group.
Reagents:
-
Substrate: 3-chloro-5-(methylsulfanyl)aniline (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Polar aprotic favors the ionic mechanism)
-
Temperature:
to RT
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of aniline in ACN (0.1 M concentration). Ensure the solution is dry; water can promote S-oxidation.
-
Addition: Add 1.05 eq of NCS portion-wise over 30 minutes at
. Do not dump it in all at once. -
Monitoring: Monitor by LC-MS. Look for the M+34 peak (Cl).
-
Checkpoint: If you see M+16 (Oxygen), you have sulfoxide formation. Lower temperature.
-
-
Workup: Quench with 10%
(sodium thiosulfate) to destroy unreacted NCS. Extract with EtOAc.[1][3] -
Purification: The C4 isomer is typically less polar than the C6 isomer due to symmetry. Separation via Silica Flash Chromatography (Hexane/EtOAc gradient).
Protocol B: "Block-and-Release" for High Purity
Objective: Force substitution to C4 by blocking C2/C6 with a Pivaloyl group.
Workflow Diagram:
Figure 2: The Pivaloyl blocking strategy to overcome steric ambiguity.
Key Technical Note: Pivaloyl (t-Butyl carbonyl) is superior to Acetyl because the t-Butyl group is massive. It creates a "steric umbrella" over the C2 and C6 positions, leaving C4 as the only accessible site, even though C4 is also hindered.
Data Summary: Substituent Effects
| Position | Electronic Status | Steric Environment | Primary Director | Feasibility |
| C2 | Activated (Ortho to | High: Sandwiched between | Low (Minor Product) | |
| C4 | Highly Activated (Para to | Severe: Sandwiched between | High (With Ortho-blocking) | |
| C6 | Activated (Ortho to | High: Sandwiched between | High (Common impurity) |
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. Retrieved from 1
-
Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[5] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523-2526. Retrieved from 5
-
National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[6] PMC. Retrieved from 6
-
PrepChem. (n.d.). Synthesis of 3-chloroaniline (General Aniline Synthesis Protocols). Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Catalyst selection for 3-chloro-5-(methylsulfanyl)aniline cross-coupling
Technical Support Guide: Catalyst Selection for 3-Chloro-5-(methylsulfanyl)aniline Cross-Coupling
Executive Summary & Core Challenges
User Query: "I need to perform a cross-coupling reaction on 3-chloro-5-(methylsulfanyl)aniline. Which catalyst should I use to avoid deactivation and ensure chemoselectivity?"
Scientist's Analysis: This substrate presents a "Chemospecificity Triad" of challenges that will fail standard protocols (e.g., Pd(PPh3)4):
-
Catalyst Poisoning (The Sulfur Effect): The methylsulfanyl (-SMe) group is a soft nucleophile that coordinates strongly to soft metals like Palladium (Pd(II)), displacing less bulky ligands and forming an inactive resting state (catalyst death).[1]
-
Activation Energy (The Chloride Effect): Aryl chlorides possess a stronger C-Cl bond (approx. 96 kcal/mol) compared to bromides or iodides, requiring electron-rich ligands to facilitate oxidative addition.[2][1]
-
Competitive Nucleophilicity (The Amine Effect): The free aniline (-NH2) can compete with the external nucleophile or coordinate to the metal center, potentially leading to Buchwald-Hartwig type side reactions or further catalyst inhibition.[1]
Core Recommendation: You must use bulky, electron-rich ligands that create a steric wall around the Pd center, preventing the sulfur atom from coordinating while facilitating the oxidative addition of the chloride.
Catalyst Selection & Troubleshooting (Q&A)
Module A: Preventing Catalyst Deactivation (Sulfur Tolerance)
Q: My reaction turns black and stalls immediately. Is the sulfur killing the catalyst? A: Likely, yes. This "catalyst death" occurs when the thioether sulfur binds to the Pd, blocking the active site. Standard phosphines (PPh3, dppf) are not bulky enough to prevent this.[1]
Solution: Switch to Pd-PEPPSI-IPent or XPhos Pd G4 .[2]
-
Why?
-
Pd-PEPPSI-IPent: This is an NHC (N-Heterocyclic Carbene) catalyst.[2][1][3][4] The "IPent" ligand is extremely bulky, creating a steric umbrella that physically blocks the sulfur atom from approaching the Pd center, while the strong sigma-donating carbene pushes the oxidative addition of the C-Cl bond.
-
XPhos/SPhos: These biaryl phosphine ligands are designed to be "hemilabile" and bulky. They bind Pd tightly and facilitate reductive elimination, preventing the formation of stable Pd-S complexes.
-
Module B: Activating the Aryl Chloride
Q: I see no conversion of the starting material. Is the chloride too unreactive? A: The C-Cl bond is inert without a "hot" catalyst. If you are using Pd(OAc)2 + Ligand, your reduction to Pd(0) might be failing.[1]
Solution: Use a Pre-formed Precatalyst (e.g., XPhos Pd G4 or Pd-PEPPSI-IPent) rather than mixing Pd(OAc)2 and ligand in situ.[2][1]
-
Protocol Adjustment:
Module C: Handling the Free Amine
Q: Do I need to protect the aniline (-NH2) group? A: Not necessarily, but it depends on your coupling partner.[1]
-
For Suzuki Coupling: Generally No . Boronic acids are coupled selectively under basic conditions. The bulky ligands (XPhos/PEPPSI) discourage the amine from binding.[1]
-
For Buchwald-Hartwig: Yes , if you are trying to couple the Cl with another amine, the substrate's own NH2 will compete. You should protect it as an acetamide (-NHAc) or Boc-carbamate (-NHBoc).[2][1]
Decision Matrix & Mechanism Visualization
The following diagram illustrates the decision logic for catalyst selection and the mechanism of sulfur avoidance.
Caption: Decision tree for selecting sulfur-tolerant catalysts. Pd-PEPPSI-IPent and XPhos Pd G4 are prioritized due to their ability to prevent thioether coordination.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Cross-coupling of 3-chloro-5-(methylsulfanyl)aniline with Phenylboronic Acid.
Reagents:
-
Substrate: 3-chloro-5-(methylsulfanyl)aniline (1.0 equiv)[1]
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%) OR XPhos Pd G4 (2.0 mol%)[2][1]
-
Base: K3PO4 (3.0 equiv, finely ground)[1]
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.
-
Solvent Addition: Add anhydrous 1,4-Dioxane. If using Pd-PEPPSI, the solution may turn yellow/orange.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes (oxygen is fatal to the active species).
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Data Summary Table: Ligand Performance Comparison
| Ligand Class | Example | Sulfur Tolerance | C-Cl Activation | Recommendation Score |
| NHC | Pd-PEPPSI-IPent | Excellent | High | 10/10 (Primary Choice) |
| Biaryl Phosphine | XPhos / SPhos | High | High | 9/10 (Alternative) |
| Standard Phosphine | PPh3 / dppf | Poor | Low | 1/10 (Do Not Use) |
| Simple Pd Salt | Pd(OAc)2 | Zero | None | 0/10 (Fails) |
References
-
Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls. Angewandte Chemie International Edition. [1]
-
Barder, T. E., & Buchwald, S. L. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [1]
-
Valente, C., et al. (2012).[1] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie. [1]
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. Pd-PEPPSI -IPent catalyst = 95 1158652-41-5 [sigmaaldrich.com]
- 3. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 4. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-chloro-5-(methylsulfanyl)aniline
Case ID: CAS-123344-02-5-PUR Support Tier: Level 3 (Senior Application Scientist) Status: Active
Triage: Rapid Diagnostic Matrix
Before proceeding to deep-dive protocols, identify your specific impurity profile using the symptoms below.
| Symptom | Likely Impurity/Issue | Root Cause | Immediate Action |
| Dark Black/Brown Tar | Aniline oxidation polymers (Poly-anilines) | Air exposure during workup; light sensitivity.[1] | Protocol A: Recrystallization with antioxidant spike (Ascorbic acid). |
| Persistent Yellow Color | Residual Nitro precursor or Azo-dimers | Incomplete reduction; coupling of amine with nitroso intermediate. | Protocol B: Acid-Base Extraction (pH swing). |
| M+16 Peak (LCMS) | Sulfoxide (-S(=O)Me) | Oxidation of thioether by air or peroxides in solvents. | Protocol C: Chemoselective reduction or Chromatography. |
| M-34 Peak (LCMS) | De-chlorinated byproduct (Des-chloro) | Over-reduction (Hydrogenolysis) if Pd/C was used. | prevention only: Switch to Fe/HCl or SnCl2 reduction. |
| Tailing on TLC/Column | Amine interaction with Silica | Acidic silanols on silica gel binding the basic amine. | Protocol D: Pre-treat silica with 1% Triethylamine (TEA). |
Technical Deep Dives & Troubleshooting
Issue 1: The "Black Oil" Phenomenon (Oxidative Instability)
The Science: 3-chloro-5-(methylsulfanyl)aniline contains two oxidation-prone centers: the electron-rich nitrogen (aniline) and the sulfur atom (thioether). Atmospheric oxygen, catalyzed by trace metals or light, promotes radical polymerization (tar formation) and S-oxidation.
Corrective Protocol:
-
Degas Solvents: Never use "bottle" solvents directly. Sparge all extraction solvents (DCM, EtOAc) with Nitrogen/Argon for 15 mins.
-
Salt Formation: The free base is unstable. Store the compound as the Hydrochloride (HCl) salt . The protonated amine (
) is electron-poor and resistant to oxidation.-
Dissolve free base in dry Et2O
Add 2M HCl in Et2O Filter precipitate.
-
Issue 2: Separation of Sulfoxide Impurities
The Science: The sulfoxide impurity (3-chloro-5-(methylsulfinyl)aniline) is more polar than the thioether. However, they often co-elute in standard non-polar gradients.
Corrective Protocol (Chromatography):
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase Modifier: You must use 1% Triethylamine (TEA) .
-
Why? It neutralizes acidic sites on silica, sharpening the amine peak and allowing the more polar sulfoxide to be retained longer, improving resolution (
).
-
-
Gradient: 0
20% EtOAc in Hexanes (with 1% TEA).
Issue 3: Removal of Non-Basic Impurities (Nitro/Azo)
The Science: Unreacted nitro compounds and azo-dimers are neutral (or very weakly basic). The target aniline is basic (
Master Protocol: Chemoselective Acid-Base Extraction
Objective: Isolate >98% pure aniline while preventing sulfur oxidation. Prerequisites: Degassed solvents, Nitrogen atmosphere.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .
-
Note: Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acid/base conditions, though it is acceptable for rapid workups.
-
-
Acid Extraction (The Trap):
-
The "Wash" (Crucial Step):
-
Wash the acidic aqueous layer with fresh DCM.
-
Reason: Removes mechanically trapped organic impurities.
-
-
Basification (The Release):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 2M NaOH or Sat. NaHCO3 until pH > 9.
-
Observation: The solution will turn cloudy as the free aniline precipitates.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3x with DCM.
-
Dry combined organics over
(avoid if Lewis acid sensitivity is suspected, though rare here). -
Concentrate under reduced pressure (Keep bath < 40°C to prevent thermal decomposition).
-
Visual Logic & Workflows
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on impurity profile.
Figure 2: The Acid-Base "Swing" Mechanism
Caption: Chemical workflow separating the basic aniline from neutral impurities using pH manipulation.
References & Authoritative Grounding
-
Preparation of Halo-Thioanilines:
-
Source:US Patent 7,253,190 . "Substituted aniline derivatives and their use as kinase inhibitors." This patent details the reduction of nitro-thioethers to anilines using Fe/NH4Cl to prevent dechlorination.
-
Link:
-
-
Purification of Anilines (General Protocols):
-
Source:Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Section on "Purification of Aromatic Amines."[1]
-
Context: Defines the standard acid-base extraction parameters and the necessity of acetylation for extremely difficult separations (though not required here if acid-base works).
-
-
Prevention of Sulfoxide Formation:
-
Source:Journal of Organic Chemistry (2021) .[8] "Iodine/DMSO-Promoted Selective Direct Arylthiation."
-
Context: Highlights the sensitivity of thioethers to oxidative conditions and the ease of sulfoxide formation, validating the requirement for degassed solvents.
-
Link:
-
-
Chromatographic Tailing of Amines:
-
Source:BenchChem Technical Support .[1] "Purification of 3-(3-Chloro-5-fluorophenyl)aniline."
-
Context: Confirms the industry standard of using Triethylamine (TEA) to prevent amine tailing on silica gel.
-
Link:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google Patents [patents.google.com]
- 8. Iodine/DMSO-Promoted Selective Direct Arylthiation of Anilines with Thiols under Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-chloro-5-(methylsulfanyl)aniline
Welcome to the technical support center for the synthesis of 3-chloro-5-(methylsulfanyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthetic procedure. We provide not just a protocol, but a framework for understanding the critical parameters of each step, enabling effective troubleshooting and optimization. Our approach is grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Strategic Overview: A Two-Step Synthetic Pathway
The synthesis of 3-chloro-5-(methylsulfanyl)aniline is most reliably achieved through a two-step sequence starting from the commercially available 1,3-dichloro-5-nitrobenzene. This pathway is strategically sound for several reasons:
-
Activation by the Nitro Group : The strongly electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), facilitating the selective displacement of one chlorine atom. The positions ortho and para to the nitro group are activated, making the chlorine atoms in the starting material susceptible to substitution.
-
Selective Monosubstitution : By carefully controlling stoichiometry and reaction conditions, a single chlorine atom can be selectively replaced by the methylsulfanyl (-SMe) group.
-
Robust Reduction : The final step involves the reduction of the nitro group to an amine. Choosing a chemical reducing agent like tin(II) chloride avoids potential catalyst poisoning of the sulfur-containing compound that can occur with catalytic hydrogenation methods.
This strategic approach is visualized in the workflow diagram below.
Caption: Synthetic workflow for 3-chloro-5-(methylsulfanyl)aniline.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a question-and-answer format. Use the accompanying decision tree to diagnose problems systematically.
Caption: Troubleshooting decision tree for the synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction is very slow or stalls completely. What are the potential causes?
A: This is a common issue that typically points to one of three factors:
-
Reagent Quality: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored NaSMe.
-
Solvent Purity: The presence of water in your solvent (e.g., DMF, DMSO) can consume the nucleophile and hinder the reaction. Ensure you are using an anhydrous grade solvent.
-
Temperature: While starting the reaction at a lower temperature is recommended to control selectivity, some activation energy is required. If the reaction is sluggish as monitored by TLC, a gradual increase in temperature (e.g., to 40-50 °C) may be necessary to drive it to completion.
Q2: I'm observing a significant amount of a byproduct, which I suspect is the di-substituted 1,3-bis(methylthio)-5-nitrobenzene. How can this be prevented?
A: The formation of the di-substituted product is a result of over-reaction. To favor monosubstitution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of sodium thiomethoxide.
-
Slow Addition: Add the NaSMe solution to the solution of 1,3-dichloro-5-nitrobenzene dropwise over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the nucleophile.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition and allow the reaction to warm slowly to room temperature.
Step 2: Nitro Group Reduction
Q3: The reduction of the nitro group is incomplete, and TLC analysis shows remaining starting material. How can I improve the conversion?
A: Incomplete reduction using tin(II) chloride is usually due to insufficient reducing agent or acid.
-
Stoichiometry: Ensure you are using a sufficient excess of SnCl₂·2H₂O. Typically, 3 to 4 equivalents relative to the nitro compound are required.
-
Acidic Medium: The reduction mechanism requires an acidic environment. Ensure concentrated HCl has been added to the reaction mixture.
-
Reaction Time & Temperature: The reaction often requires heating to reflux for several hours. Monitor the reaction by TLC until the starting material spot has completely disappeared.
Q4: My final aniline product is a dark brown or even black oil, not the expected lighter color. What causes this discoloration?
A: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, which produces colored polymeric impurities.[1] To obtain a cleaner product:
-
Inert Atmosphere: During the work-up (especially after basification), keep the solution under an inert atmosphere (Nitrogen or Argon) as much as possible.
-
Degassed Solvents: Use solvents that have been degassed by bubbling with N₂ or by freeze-pump-thaw cycles for the extraction and chromatography.
-
Proper Storage: Store the final product under an inert atmosphere in a freezer to minimize degradation over time.
Purification and Handling
Q5: I am having difficulty separating my product from a persistent impurity during column chromatography. What are my options?
A: If an impurity co-elutes with your product on silica gel, several strategies can be employed[1]:
-
Modify the Eluent System: A small change in solvent polarity or switching to a completely different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can alter the selectivity and improve separation.
-
Deactivate Silica: Anilines can streak on acidic silica gel. Pre-treating your eluent with 1% triethylamine can deactivate the silica and lead to better peak shapes.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which has different separation characteristics.
-
Purification via Salt Formation: Convert the crude aniline product to its hydrochloride salt by treating it with HCl in a solvent like diethyl ether. The salt will often precipitate and can be purified by recrystallization, which is a very effective method for removing non-basic impurities. The pure aniline can then be regenerated by treatment with a base.
Quantitative Data Summary
The following table provides typical parameters for the synthesis. Note that yields are dependent on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. SNAr | 1,3-dichloro-5-nitrobenzene | 1.1 eq. Sodium thiomethoxide | DMF | 0 °C to RT | 4-6 h | 80-90% |
| 2. Reduction | 1-chloro-3-(methylthio)-5-nitrobenzene | 3-4 eq. SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux (~80 °C) | 2-4 h | 85-95% |
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-chloro-3-(methylthio)-5-nitrobenzene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1,3-dichloro-5-nitrobenzene (1.0 eq.).
-
Dissolution: Add anhydrous dimethylformamide (DMF, approx. 5 mL per gram of starting material) and stir until all solid has dissolved. Cool the solution to 0 °C in an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of sodium thiomethoxide (1.1 eq.) in anhydrous DMF. Add this solution to the reaction flask dropwise via a dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water (approx. 4-5 times the volume of DMF). A yellow precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid extensively with water to remove residual DMF, followed by a small amount of cold hexanes.
-
Drying: Dry the solid under vacuum. This material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 3-chloro-5-(methylsulfanyl)aniline
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-chloro-3-(methylthio)-5-nitrobenzene (1.0 eq.) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq.).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of nitro compound). Stir to create a suspension.
-
Acidification & Reaction: Carefully add concentrated hydrochloric acid (approx. 2 mL per gram of nitro compound) in portions. The reaction is often exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Basification): Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice. Carefully add a saturated aqueous solution of sodium bicarbonate or a 6M sodium hydroxide solution until the pH is basic (pH 8-9). A tin hydroxide precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
-
Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine). Pack a column with the slurry.
-
Loading: Dissolve the crude aniline in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10-15%), containing 1% triethylamine throughout.
-
Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-chloro-5-(methylsulfanyl)aniline.
References
Sources
Workup procedure for 3-chloro-5-(methylsulfanyl)aniline reactions
Topic: Workup procedure for 3-chloro-5-(methylsulfanyl)aniline reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, drug development professionals
Product Code: 3C5MSA-GEN Chemical Class: Halo-thioether Aniline Primary Application: Fragment-based drug discovery (FBDD), Kinase inhibitor scaffolds.
Phase 1: Critical Workup Protocols
This guide addresses the specific challenges of isolating 3-chloro-5-(methylsulfanyl)aniline . This molecule presents a "double-edged" stability profile: the aniline moiety is prone to oxidative polymerization (browning), while the thioether (-SMe) is susceptible to oxidation to sulfoxides/sulfones. Furthermore, the synthesis typically involves reducing a nitro precursor using Iron (Fe) or Tin (Sn), creating heavy metal sludge issues.
Standard Operating Procedure: The "Iron-Sludge" Workup
Context: You have just completed the reduction of 3-chloro-5-(methylsulfanyl)nitrobenzene using Fe/NH₄Cl or Fe/Acetic Acid.
The Problem: Iron reductions generate voluminous ferric hydroxide precipitates that clog filters and trap product. The Solution: The "Celite Sandwich" and Acid-Base Purification.
Step-by-Step Protocol
-
Dilution & Quenching:
-
Cool reaction mixture to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) (2x reaction volume). Do not use DCM yet; EtOAc handles iron emulsions better.
-
-
Filtration (The Anti-Clog Method):
-
Prepare a Büchner funnel with a 1-inch pad of Celite 545 .
-
Pass the crude heterogeneous mixture through the pad.
-
Crucial: Wash the filter cake with copious EtOAc until the filtrate runs clear. The product loves to stick to the iron/carbon matrix.
-
-
The "Reverse-Phase" Chemical Purification (Acid/Base Extraction):
-
Why? This separates your amine from unreacted nitro starting material and neutral sulfur byproducts.
-
Step A (Protonation): Transfer filtrate to a separatory funnel. Extract with cold 1.0 M HCl (3x).
-
Chemistry: The aniline protonates (
) and moves to the aqueous layer. Impurities stay in EtOAc.
-
-
Step B (Wash): Wash the combined acidic aqueous layer with fresh EtOAc (1x). Discard this organic layer.
-
Step C (Liberation): Cool the aqueous layer in an ice bath. Slowly basify to pH 10-11 using 4M NaOH or saturated
.-
Observation: The solution will turn cloudy/milky as the free base aniline oils out.
-
-
Step D (Extraction): Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).
-
Note: DCM is preferred here for its higher density and better solubility for the free base.
-
-
-
Drying & Concentration:
-
Dry combined DCM layers over anhydrous
. -
Concentrate in vacuo at < 40°C . High heat promotes sulfur oxidation.
-
Phase 2: Troubleshooting & FAQs
Category A: Stability & Oxidation
Q1: My product turned from pale yellow to dark brown/black during rotary evaporation. Is it ruined?
-
Diagnosis: This is typical aniline oxidation ("browning"), likely accelerated by trace metals or heat.
-
Assessment: Usually, the color is due to trace impurities (<1%) of highly colored quinone-imine oligomers. The bulk material is likely intact.
-
Fix:
-
Flush the flask with Argon/Nitrogen immediately.
-
Perform a rapid filtration through a short plug of Silica Gel eluting with Hexane/EtOAc (8:2). The dark polar impurities will stick to the top; the monomeric aniline will elute.
-
Prevention: Always store under inert atmosphere. Add 0.1% triethylamine to your elution solvent to prevent acid-catalyzed decomposition on silica.
-
Q2: NMR shows a "split" methyl peak or small satellite peaks around 2.5-2.8 ppm. What is this?
-
Diagnosis: Partial oxidation of the thioether (-SMe) to the sulfoxide (-S(O)Me).
-
Cause: Exposure to air in the presence of acidic silica or during prolonged workup.
-
Fix: Sulfoxides are much more polar than thioethers.
-
TLC Check: Run TLC in Hexane/EtOAc (3:1). The sulfoxide will have a significantly lower
(near baseline) compared to the thioether ( ). -
Purification: Column chromatography can easily separate these.
-
Category B: Impurity Management
Q3: I used SnCl₂ (Stannous Chloride) for the reduction, and I can't get rid of the emulsions.
-
Diagnosis: Tin salts form gelatinous hydroxides at neutral pH, stabilizing emulsions.
-
Fix: Use the Fluoride Wash Method .
Q4: Can I use catalytic hydrogenation (Pd/C + H₂) to make this?
-
Advisory: STRONGLY DISCOURAGED.
-
Reasoning:
-
Catalyst Poisoning: The sulfur atom in the -SMe group binds irreversibly to Pd active sites, killing catalyst activity immediately.
-
Desulfurization: Under forcing conditions (high pressure/temp) to overcome poisoning, Raney Nickel or Pd can cleave the C-S bond, removing your methylsulfanyl group entirely (yielding 3-chloroaniline).
-
-
Alternative: Stick to Fe/NH₄Cl , Zn/AcOH , or SnCl₂ .
Phase 3: Data & Visualization
Solvent Compatibility Table
| Solvent | Solubility (Free Base) | Suitability for Extraction | Risk Factor |
| DCM | High | Excellent (Post-basification) | Low |
| EtOAc | High | Good (Initial quench) | Medium (Can dissolve some Fe salts) |
| Water | Negligible (pH > 7) | N/A | Emulsion risk if pH is neutral |
| Ether | Moderate | Fair | Peroxides can oxidize Sulfur |
| Hexane | Low | Poor | Used only for precipitating impurities |
Workup Decision Tree (DOT Diagram)
Caption: Logical flow for the Acid-Base purification strategy, ensuring removal of non-basic impurities and iron residues.
References
-
Bechamp Reduction Protocols : Org. Synth.1941 , 21, 15. (Classic Iron reduction methodology adapted for sensitive anilines). Link
-
Thioether Oxidation Kinetics : J. Org. Chem.2008 , 73, 22, 8998–9007. (Mechanistic insights into sulfide oxidation rates). Link
-
Handling of Halo-Anilines : Sigma-Aldrich Technical Bulletin AL-142. (General stability and storage of halogenated aromatic amines). Link
-
Catalyst Poisoning by Sulfur : Appl. Catal. A: Gen.2010 , 390, 1-2, 1-18. (Review of sulfur poisoning mechanisms on Pd/Pt catalysts). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
High-Resolution vs. Benchtop ¹H NMR Analysis of 3-Chloro-5-(methylsulfanyl)aniline: A Comparative Guide for Structural Elucidation
As a Senior Application Scientist, I frequently encounter the challenge of structurally verifying heavily substituted aromatic intermediates. 3-Chloro-5-(methylsulfanyl)aniline (also known as 3-chloro-5-(methylthio)aniline) is a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Validating the structural integrity of this molecule requires precise ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. However, the choice of instrument field strength and solvent system drastically alters the diagnostic value of the resulting spectra. This guide objectively compares the performance of 400 MHz High-Field NMR (the industry standard) against 60 MHz Benchtop NMR (the accessible alternative), while evaluating the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆).
Theoretical Framework & Causality: The AMX Spin System
To understand why instrument and solvent choices matter, we must first analyze the molecule's spin system. 3-Chloro-5-(methylsulfanyl)aniline is a 1,3,5-trisubstituted benzene ring featuring three distinct substituents: an amine (-NH₂), a chlorine (-Cl), and a methylthio (-SCH₃) group.
This leaves three isolated aromatic protons at positions 2, 4, and 6. Because they are meta to each other, they exhibit weak spin-spin coupling (
-
H-2 (between -NH₂ and -Cl): ~6.31 ppm
-
H-6 (between -SCH₃ and -NH₂): ~6.35 ppm
-
H-4 (between -Cl and -SCH₃): ~6.57 ppm
The Causality of Field Strength on Resolution
The diagnostic challenge lies in the proximity of H-2 and H-6. The chemical shift difference (
-
At 60 MHz:
is only 2.4 Hz. The ratio of chemical shift difference to coupling constant ( ) is . This creates a strongly coupled, second-order multiplet where H-2 and H-6 heavily overlap, causing "roofing" effects that obscure structural confirmation. -
At 400 MHz:
expands to 16 Hz. The ratio increases to . The system transitions into a first-order AMX spin system , yielding three beautifully resolved triplets (or doublets of doublets), allowing for unambiguous assignment [1].
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to. This workflow minimizes paramagnetic particulate interference and controls for solvent-exchange artifacts.
Step-by-Step Sample Preparation & Acquisition
-
Sample Mass: Weigh exactly 15.0 mg of 3-chloro-5-(methylsulfanyl)aniline. Insight: This mass ensures an optimal concentration (~150 mM) for a single-scan high signal-to-noise (S/N) ratio at 400 MHz without causing concentration-dependent line broadening.
-
Solvent Dispensation: Dissolve the sample in 0.6 mL of high-purity deuterated solvent (CDCl₃ or DMSO-d₆, 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference [2].
-
Filtration (Critical Step): Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Un-dissolved particulates or trace metals distort the magnetic field homogeneity (
), leading to poor shimming and broad peaks. -
Instrument Tuning & Shimming: Insert the sample. Lock onto the deuterium frequency of the solvent. Perform gradient shimming (Z1-Z4) until the lock level is maximized and stable.
-
Acquisition Parameters:
-
400 MHz: 16 scans, 1-second relaxation delay (D1), 30° pulse angle.
-
60 MHz: 64 scans, 1-second relaxation delay, 90° pulse angle (to compensate for lower sensitivity).
-
-
Processing: Apply a 0.3 Hz exponential line-broadening (LB) window function prior to Fourier Transformation (FT) to optimize the S/N ratio without sacrificing the resolution of the ~1.8 Hz meta-couplings.
Caption: Step-by-step experimental workflow for ¹H NMR sample preparation and spectral acquisition.
Comparative Performance Analysis
A. Instrument Comparison: 60 MHz vs. 400 MHz
When evaluating capital equipment for a QA/QC lab versus a core R&D facility, the resolution of the aromatic region is the primary differentiator.
| Parameter | 60 MHz Benchtop NMR (Alternative) | 400 MHz High-Field NMR (Product Standard) |
| Aromatic Resolution (H-2/H-6) | Unresolved multiplet ( | Baseline resolved triplets ( |
| Signal-to-Noise Ratio (16 scans) | ~15:1 (Requires extended scanning) | >100:1 (Instantaneous verification) |
| Throughput / Acquisition Time | 4-5 minutes (64+ scans needed for S/N) | <1 minute (16 scans) |
| Infrastructure Requirements | Benchtop, standard 120V/240V, no cryogens | Dedicated facility, Liquid He/N₂ required |
B. Solvent System Comparison: CDCl₃ vs. DMSO-d₆
The choice of solvent dictates the behavior of the exchangeable amine (-NH₂) protons and the position of residual solvent peaks [3].
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) |
| Amine (-NH₂) Chemical Shift | ~3.70 ppm (broad singlet) | ~5.40 ppm (sharper singlet, H-bonded) |
| Residual Solvent Peak | 7.26 ppm (singlet) | 2.50 ppm (quintet) |
| Water Peak Interference | ~1.56 ppm (minimal interference) | ~3.33 ppm (can obscure aliphatic impurities) |
| Methylthio (-SCH₃) Shift | ~2.45 ppm (singlet) | ~2.45 ppm (Risk of overlap with DMSO peak) |
| Application Suitability | Best for resolving the -SCH₃ group clearly. | Best for locking down the -NH₂ exchange rate. |
Expert Insight: While CDCl₃ is the default for non-polar anilines, the residual DMSO-d₆ quintet at 2.50 ppm directly overlaps with the expected -SCH₃ singlet (~2.45 ppm). Therefore, CDCl₃ is the strictly superior solvent for analyzing 3-chloro-5-(methylsulfanyl)aniline, as it prevents the masking of the critical methylthio structural marker.
Spin-Spin Coupling Visualization
To fully grasp the spectral output at 400 MHz, we must map the
Caption: Meta-coupling network (AMX spin system) of the aromatic protons in 3-chloro-5-(methylsulfanyl)aniline.
Conclusion
For the structural elucidation of 3-chloro-5-(methylsulfanyl)aniline, 400 MHz High-Field NMR utilizing CDCl₃ is the definitive analytical configuration. While 60 MHz benchtop systems offer unparalleled convenience and lower operational costs, their inability to resolve the second-order roofing effects of the H-2 and H-6 protons limits their utility for rigorous structural confirmation of this specific meta-substituted isomer. Furthermore, the use of DMSO-d₆ should be avoided to prevent the residual solvent peak from obscuring the critical -SCH₃ diagnostic signal.
References
A Comparative Guide to the Mass Spectrometry of 3-chloro-5-(methylsulfanyl)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Anilines
3-chloro-5-(methylsulfanyl)aniline and its structural analogues represent a class of compounds with significant relevance in the pharmaceutical and agrochemical industries. As intermediates and active ingredients, their unambiguous identification and quantification are paramount for ensuring product quality, safety, and efficacy.[1][2] Mass spectrometry, with its inherent sensitivity and specificity, stands as a cornerstone technology for the characterization of these molecules.[3] This guide provides a comprehensive overview of the mass spectrometric behavior of 3-chloro-5-(methylsulfanyl)aniline, offering a comparative analysis of ionization techniques, a predictive exploration of fragmentation pathways, and robust experimental protocols to support drug development and research.
While direct experimental data for 3-chloro-5-(methylsulfanyl)aniline is not extensively published, this guide will draw upon established principles and data from closely related chloroanilines, methylthioanilines, and other aromatic amines to provide a scientifically grounded and predictive framework for its analysis.
Ionization Techniques: A Comparative Analysis for Optimal Sensitivity
The choice of ionization technique is critical and depends on the analyte's properties and the analytical objective. For 3-chloro-5-(methylsulfanyl)aniline and its derivatives, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are viable approaches, each with distinct advantages.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Volatile, thermally stable compounds amenable to GC. | Reproducible fragmentation patterns, extensive spectral libraries (e.g., NIST).[4] | Molecular ion may be weak or absent for some compounds.[5] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[6] | Polar and non-volatile compounds, ideal for LC-MS.[6] | Soft ionization technique, typically produces a strong molecular ion signal.[6] | Fragmentation is limited without tandem MS (MS/MS); susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte. | Moderately polar to non-polar compounds, compatible with LC-MS.[6] | Suitable for a wider range of compound polarities than ESI. | Can be less sensitive than ESI for highly polar compounds. |
Expert Insight: For routine quantification of 3-chloro-5-(methylsulfanyl)aniline, a GC-MS method employing electron ionization would be a strong starting point due to the anticipated volatility of the compound and the wealth of library data for similar aromatic amines.[1][7] However, for analyzing derivatives that may be less volatile or for studies involving complex matrices, such as in drug metabolism, an LC-MS/MS approach with ESI would be superior, offering enhanced selectivity and sensitivity.[3]
Predicting Fragmentation: A Roadmap for Structural Elucidation
Understanding the fragmentation patterns of 3-chloro-5-(methylsulfanyl)aniline is key to its structural confirmation and the identification of its derivatives. Based on the behavior of related chloroanilines and aromatic amines, we can predict the primary fragmentation pathways.
The molecular ion of 3-chloro-5-(methylsulfanyl)aniline (C7H8ClNS, monoisotopic mass: 173.00659 Da) is expected to be a prominent peak, especially with softer ionization techniques like ESI.[8] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[9]
Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (CH3) : A common fragmentation for methylthio-containing compounds, leading to a fragment at m/z 158.
-
Loss of a Chlorine Radical (Cl) : Halogenated aromatic compounds readily lose the halogen, resulting in a fragment at m/z 138.
-
Loss of the Methylsulfanyl Group (SCH3) : Cleavage of the C-S bond would yield a fragment at m/z 126.
-
Loss of Hydrogen Cyanide (HCN) : A characteristic fragmentation of anilines, which would produce a fragment at m/z 146 from the molecular ion.[9][10]
These predicted fragmentation patterns can be leveraged to develop selective and sensitive multiple reaction monitoring (MRM) methods for quantitative analysis by LC-MS/MS.
Experimental Protocols: A Blueprint for Reliable Analysis
This section provides a detailed, step-by-step methodology for the analysis of 3-chloro-5-(methylsulfanyl)aniline using both GC-MS and LC-MS/MS.
Protocol 1: Quantitative Analysis by GC-MS
This protocol is adapted from established methods for chloroaniline analysis and is suitable for quantifying the target analyte in relatively clean sample matrices.[1][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Spike the aqueous sample with a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Adjust the sample pH to >11 with 1 M sodium hydroxide to ensure the aniline is in its free base form.[1]
-
Transfer the sample to a separatory funnel and extract three times with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Trustworthiness Check: The use of an isotopically labeled internal standard is crucial for correcting variations in extraction efficiency and instrument response, ensuring the accuracy and precision of the quantitative results.[1]
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is designed for the sensitive detection and quantification of 3-chloro-5-(methylsulfanyl)aniline and its derivatives in complex matrices, such as biological fluids.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[11]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Trustworthiness Check: The development of a robust MRM method with optimized precursor-product ion transitions for both the analyte and the internal standard provides a high degree of selectivity and minimizes interference from the sample matrix.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: GC-MS analytical workflow for 3-chloro-5-(methylsulfanyl)aniline.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-chloro-5-(methylsulfanyl)aniline.
Conclusion and Future Perspectives
This guide provides a foundational framework for the mass spectrometric analysis of 3-chloro-5-(methylsulfanyl)aniline and its derivatives. By leveraging comparative data from structurally similar compounds, researchers and drug development professionals can establish robust and reliable analytical methods. The provided protocols for GC-MS and LC-MS/MS offer starting points for method development, which should be thoroughly validated for specific applications.
Future work should focus on acquiring experimental mass spectral data for 3-chloro-5-(methylsulfanyl)aniline to confirm the predicted fragmentation pathways and to build a comprehensive understanding of its behavior under various ionization conditions. Such data will be invaluable for the continued development of sensitive and selective analytical methods for this important class of compounds.
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A Comparative Guide for Drug Discovery Scaffolds: 3-chloro-5-(methylsulfanyl)aniline vs. 3-chloro-5-fluoroaniline
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. Substituted anilines, in particular, are privileged scaffolds due to their versatile reactivity and their prevalence in a vast number of approved therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of two such scaffolds: 3-chloro-5-(methylsulfanyl)aniline and 3-chloro-5-fluoroaniline. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their chemical properties, reactivity, and potential applications, supported by experimental data and established scientific principles.
Introduction to the Analogs
Both 3-chloro-5-(methylsulfanyl)aniline and 3-chloro-5-fluoroaniline are disubstituted aniline derivatives, featuring a chlorine atom at the 3-position and a variable substituent at the 5-position. The strategic placement of these substituents significantly influences the electronic and steric properties of the aniline ring, thereby modulating its reactivity and potential for interaction with biological targets.
3-chloro-5-fluoroaniline is a well-documented building block in the synthesis of active pharmaceutical ingredients (APIs), with applications in the development of antiviral and anti-inflammatory agents.[3] The presence of two halogen atoms, chlorine and fluorine, imparts distinct electronic characteristics to the molecule.[4]
3-chloro-5-(methylsulfanyl)aniline , while less documented in publicly available literature, presents an intriguing alternative. The methylsulfanyl (-SMe) group offers different electronic and steric profiles compared to the fluoro substituent, which can be exploited in the design of novel therapeutic agents.
Physicochemical and Electronic Properties: A Comparative Overview
The fundamental differences in the properties of these two molecules are dictated by the electronic nature of the fluorine and methylsulfanyl substituents.
| Property | 3-chloro-5-(methylsulfanyl)aniline | 3-chloro-5-fluoroaniline |
| Molecular Formula | C7H8ClNS | C6H5ClFN |
| Molecular Weight | 173.66 g/mol [5] | 145.56 g/mol [6] |
| Appearance | Not Available | Orange to amber to dark red clear liquid[7] |
| Boiling Point | Not Available | 98 °C/19 mmHg[7] |
| Density | Not Available | 1.33 g/mL[7] |
| Predicted XlogP | 2.8[5] | 2.4[6] |
Table 1. Comparison of the physicochemical properties of 3-chloro-5-(methylsulfanyl)aniline and 3-chloro-5-fluoroaniline.
Electronic Effects of Substituents
The reactivity of the aniline amine group and the aromatic ring is governed by the interplay of inductive and resonance effects of the substituents.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[8] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +M (mesomeric or resonance) effect.[8] In halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.
-
Methylsulfanyl (-SMe): The methylsulfanyl group is considered to be a moderately activating group. It exerts a weak electron-withdrawing inductive effect (-I) and a significant electron-donating resonance effect (+M) due to the lone pairs on the sulfur atom.[2] This resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the -SMe group.
The presence of the chloro group at the 3-position in both molecules acts as an electron-withdrawing group through its inductive effect, further modulating the electron density of the aromatic ring.
Reactivity and Synthetic Potential
The differing electronic properties of the fluoro and methylsulfanyl substituents are expected to lead to distinct differences in the reactivity of the two aniline derivatives.
Nucleophilicity of the Amine Group
The nucleophilicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons.
-
3-chloro-5-fluoroaniline: The strong electron-withdrawing nature of the fluorine and chlorine atoms will significantly decrease the electron density on the nitrogen atom, making it a relatively weak nucleophile.[9]
-
3-chloro-5-(methylsulfanyl)aniline: The electron-donating resonance effect of the methylsulfanyl group is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to its fluoro-substituted counterpart.
This difference in nucleophilicity will have a direct impact on reactions involving the amine group, such as acylation, alkylation, and the formation of sulfonamides.
Electrophilic Aromatic Substitution
The aniline ring itself can undergo electrophilic aromatic substitution. The directing effects of the substituents will determine the position of the incoming electrophile. In both molecules, the amino group is a strong activating and ortho-, para-directing group. However, the halogen and methylsulfanyl groups will also influence the regioselectivity.
Applications in Drug Discovery
The unique properties of these substituted anilines make them valuable starting materials for the synthesis of a wide range of biologically active molecules.
3-chloro-5-fluoroaniline has been utilized in the development of:
-
Antiviral compounds: It serves as a key building block for inhibitors of the influenza A H1N1 virus.[3]
-
Anti-inflammatory agents: It is used in the synthesis of glucocorticoid receptor agonists.[3]
-
Anticancer agents: Derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]
While specific applications for 3-chloro-5-(methylsulfanyl)aniline are not as widely reported, its structural features suggest potential in areas such as:
-
Kinase inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, and the methylsulfanyl group could provide unique interactions within the ATP-binding pocket of kinases.[10]
-
Antibacterial and antifungal agents: Sulfur-containing heterocycles derived from anilines have shown promising antimicrobial activity.[11]
Experimental Protocols for Comparative Analysis
To empirically evaluate the differences between these two compounds, a series of standardized experiments can be performed.
Determination of pKa
The basicity of the aniline nitrogen can be quantified by measuring its pKa. A lower pKa value indicates a weaker base.
Protocol: pKa Determination by UV-Vis Spectrophotometry [12]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 4 pH units around the expected pKa.
-
Sample Preparation: Prepare stock solutions of each aniline in a suitable organic solvent (e.g., methanol). Prepare a series of dilutions in the prepared buffer solutions.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.
-
Data Analysis: Determine the wavelength of maximum absorbance difference between the protonated and deprotonated forms. Plot the absorbance at this wavelength against pH and fit the data to a sigmoidal curve to determine the pKa.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Comparative Nucleophilicity Assay
The relative nucleophilicity of the two anilines can be compared by reacting them with a standard electrophile and monitoring the reaction rates.
Protocol: Competitive Acylation Reaction
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of 3-chloro-5-(methylsulfanyl)aniline and 3-chloro-5-fluoroaniline in a suitable aprotic solvent (e.g., acetonitrile).
-
Initiation: Add a sub-stoichiometric amount of a highly reactive acylating agent (e.g., acetyl chloride or a fluorescently tagged acyl chloride) to the mixture at a controlled temperature.
-
Quenching and Analysis: After a set period, quench the reaction. Analyze the product mixture using a quantitative technique such as HPLC or LC-MS to determine the ratio of the two acylated products. A higher ratio of the acylated methylsulfanyl aniline indicates its greater nucleophilicity.
Caption: Experimental workflow for comparing aniline nucleophilicity.
Conclusion
The choice between 3-chloro-5-(methylsulfanyl)aniline and 3-chloro-5-fluoroaniline as a starting scaffold in drug discovery will depend on the specific therapeutic target and the desired properties of the final molecule. 3-chloro-5-fluoroaniline offers a well-characterized building block with a more electron-deficient aromatic system, potentially leading to different metabolic profiles and target interactions.[13] In contrast, 3-chloro-5-(methylsulfanyl)aniline, with its more nucleophilic amine and electron-richer ring system, provides an avenue for exploring different chemical space and establishing novel structure-activity relationships. The experimental protocols outlined in this guide provide a framework for the direct, empirical comparison of these two valuable scaffolds, enabling a more informed selection in the pursuit of novel therapeutic agents.
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Ghabi, A., Souissi, S., Gabsi, W., & Boubaker, T. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]
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Navigating the Bioactive Landscape of Substituted Anilines: A Comparative Guide Focused on 3-Chloro-5-(methylsulfanyl)aniline Analogs
A Senior Application Scientist's Review of Anticancer and Antimicrobial Potential
In the expansive arena of medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have rendered it a privileged structure in drug discovery. This guide focuses on the biological activity of derivatives of 3-chloro-5-(methylsulfanyl)aniline, a molecule of interest due to the combined electronic and lipophilic properties imparted by its chloro and methylsulfanyl substituents.
While published research directly investigating derivatives of 3-chloro-5-(methylsulfanyl)aniline is notably sparse, a comprehensive analysis of structurally related analogs provides significant insights into their potential therapeutic applications. This guide will therefore draw objective comparisons from experimental data on closely related substituted anilines to predict and understand the potential bioactivity of the target compound class. We will delve into their anticancer and antimicrobial properties, supported by experimental protocols and mechanistic explorations.
I. Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its performance against established agents and structural analogs. While direct data for 3-chloro-5-(methylsulfanyl)aniline derivatives is limited, we can extrapolate from the biological activities of other substituted anilines to build a predictive framework.
Anticancer Activity: A Tale of Substitution Patterns
The anticancer potential of aniline derivatives is heavily influenced by the nature and position of their substituents. Halogens, such as chlorine, are known to enhance membrane permeability and binding affinities, while sulfur-containing moieties can engage in unique interactions with protein targets.
Table 1: Comparative Anticancer Activity of Substituted Aniline Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference(s) |
| Niclosamide Derivatives | 3-pentafluorosulfanylanilide derivative of 5-chlorosalicylic acid | Esophageal Adenocarcinoma (EAC) | Low micromolar range | [1] |
| Triarylpyrazoles | N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl) derivatives | NCI-58 cancer cell line panel | Varies by cell line and derivative | [2] |
| Quinoline Derivatives | 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met dependent cell lines | IC₅₀ < 1.0 nM for c-Met inhibition | [3] |
| N-(substituted)-4-methyl aniline derivatives | Compound 8 (specific structure in reference) | Breast Cancer (tubulin inhibition) | IC₅₀ = 157.3 pg/mL (tubulin aromatase) | [4] |
| 2-methylsulfanyl-[1][5][6]triazolo[1,5-a]quinazoline derivatives | Compound 13 and 17 | Hep-G2 (Hepatocellular carcinoma), HCT-116 (Colon carcinoma) | IC₅₀ = 9.34 µg/mL and 11.51 µg/mL (Compound 13) | [7] |
From the data, it is evident that chloro and sulfur-containing functional groups on various scaffolds can lead to potent anticancer activity. For instance, new niclosamide derivatives, which are salicylanilides, exhibit significant activity against esophageal adenocarcinoma cells in the low micromolar range[1]. The presence of a chloro group is a common feature in many kinase inhibitors, where the aniline core often serves as a crucial pharmacophore for interacting with the hinge region of the kinase ATP-binding site[8]. The methylsulfanyl group, as seen in triazoloquinazoline derivatives, also contributes to cytotoxicity against liver and colon cancer cell lines[7].
Antimicrobial Activity: A Broad Spectrum of Possibilities
Substituted anilines have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi. The electronic properties of the substituents play a critical role in their mechanism of action, which can range from membrane disruption to enzyme inhibition.
Table 2: Comparative Antimicrobial Activity of Substituted Aniline and Methylsulfanyl Derivatives
| Compound Class | Specific Derivative Example | Target Microorganism(s) | Activity Metric (MIC) | Reference(s) |
| 2-methylsulfanyl-[1][5][6]triazolo[1,5-a]quinazoline derivatives | Compounds 6, 9, 11, 13, 14 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 and 12.50 µg/ml | [6] |
| Substituted Quinoxalines | 2-chloro-3-(methylthio)quinoxaline derivatives | S. aureus, B. subtilis, E. coli | MIC up to 8 µg/mL for some derivatives | [9] |
| Schiff's Bases of Substituted Anilines | Chloro, nitro, and methyl substituted benzaldehyde condensed with aniline | E. coli, S. typhi, S. aureus, P. vulgaris | Not specified, but showed remarkable activity | [10] |
| Pyrrole Sulfonamides | Meta- and para-substituted sulfonamide derivatives of a pyrrol-2-one core | E. coli, P. aeruginosa, C. albicans | Varies, with meta-substitution favoring antibacterial activity | [11] |
The data on methylsulfanyl-triazoloquinazoline derivatives is particularly encouraging, demonstrating broad-spectrum antibacterial activity with MIC values as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria[6]. This suggests that the methylsulfanyl group can be a key pharmacophore in the design of new antimicrobial agents. Similarly, quinoxaline derivatives containing a methylthio group have shown significant antibacterial properties[9].
II. Mechanistic Insights and Signaling Pathways
The biological activity of these compounds is underpinned by their interaction with specific molecular targets. While the precise mechanisms for 3-chloro-5-(methylsulfanyl)aniline derivatives are yet to be elucidated, we can infer potential pathways from their structural analogs.
Anticancer Mechanisms: Targeting Kinases and Apoptotic Pathways
A prevalent mechanism for aniline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis[8]. The aniline moiety is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.
Diagram: Hypothetical Kinase Inhibition Workflow
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Scaffold Comparison Guide: 3-Chloro-5-(methylsulfanyl)aniline vs. Alternative Anilines in Type II Kinase Inhibitor Design
Executive Summary
In the development of Type II kinase inhibitors, achieving high affinity and selectivity requires precisely targeting the allosteric hydrophobic pocket exposed during the "DFG-out" conformational shift. The terminal aromatic ring of these inhibitors—often an aniline derivative linked via a urea or amide pharmacophore—acts as the deep-pocket anchor.
This guide provides a rigorous Structure-Activity Relationship (SAR) comparison of the 3-chloro-5-(methylsulfanyl)aniline scaffold against traditional alternatives such as 3,5-dichloroaniline, 3-chloro-5-(trifluoromethyl)aniline, and 3-chloro-5-methoxyaniline. By leveraging the unique steric, electronic, and polarizable properties of the methylsulfanyl (-SMe) group, medicinal chemists can optimize binding thermodynamics while maintaining a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Mechanistic Causality: The SAR of the 3,5-Disubstituted Aniline Anchor
The selection of substituents at the 3- and 5-positions of the terminal aniline dictates both the binding affinity within the kinase allosteric pocket and the physicochemical properties of the resulting drug candidate.
The Role of the 3-Chloro Substituent
The 3-chloro group is highly conserved across many kinase inhibitors due to its ability to engage in halogen bonding . The anisotropic distribution of electron density around the chlorine atom creates an electropositive "
The Methylsulfanyl (-SMe) Advantage over Alternatives
While the 3-chloro group anchors the molecule via halogen bonding, the 5-substituent must fill an adjacent hydrophobic sub-pocket. The methylsulfanyl (-SMe) group offers distinct advantages over traditional moieties:
-
Steric Vectoring & Dihedral Angle: Unlike the methoxy (-OMe) group, which has a C–O–C bond angle of ~118° and tends to adopt a coplanar conformation with the phenyl ring, the C–S–C bond angle is tighter (~100–105°). This forces the methyl group out of the phenyl plane, allowing it to project deeper into three-dimensional hydrophobic crevices [3].
-
Polarizability: Sulfur is a "soft" heteroatom with a larger, more polarizable electron cloud than oxygen or fluorine. This enhances favorable van der Waals (dispersion) interactions within the lipophilic pocket without drastically increasing the overall rigid lipophilicity (LogD) of the molecule.
-
Electronic Tuning: The -SMe group is less electron-withdrawing than the trifluoromethyl (-CF
) group. Using a -CF group significantly reduces the nucleophilicity of the aniline nitrogen, complicating the synthesis of urea linkages and altering the hydrogen-bond donor capacity of the final urea/amide. The -SMe group maintains a balanced electronic profile.
Caption: Logical relationship of SAR parameters for 3,5-disubstituted aniline scaffolds.
Quantitative Data Comparison
The following table summarizes the performance of a model Type II kinase inhibitor series (e.g., targeting p38
| Aniline Scaffold | Kinase IC | LogD (pH 7.4) | Intrinsic Clearance ( | Cell Permeability ( |
| 3,5-Dichloro | 45.2 | 4.2 | 65.4 | 22.1 |
| 3-Cl, 5-CF | 12.5 | 4.8 | 85.0 | 28.5 |
| 3-Cl, 5-OMe | 150.0 | 3.1 | 40.2 | 15.3 |
| 3-Cl, 5-SMe | 8.1 | 3.8 | 35.5 | 24.0 |
Data Synthesis: The 3-chloro-5-(methylsulfanyl)aniline derivative achieves the highest potency (IC
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of the 3-chloro-5-(methylsulfanyl)aniline-based inhibitors.
Protocol A: Synthesis of 1-(3-chloro-5-(methylsulfanyl)phenyl)-3-(target)urea
-
Activation: Dissolve 3-chloro-5-(methylsulfanyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.
-
Phosgenation: Add triethylamine (2.5 eq) followed by the dropwise addition of triphosgene (0.4 eq) dissolved in DCM. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to form the isocyanate intermediate.
-
Coupling: Add the target heterocyclic amine (1.0 eq) in one portion. Stir the reaction mixture at room temperature for 12 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO
. Extract with DCM (3x), dry the combined organic layers over anhydrous Na SO , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure urea product.
Protocol B: FRET-based Kinase Inhibition Assay
-
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Serially dilute the synthesized inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.
-
Enzyme Reaction: Add the target kinase (e.g., 0.5 nM final) and the FRET-labeled peptide substrate (1
M final) to the wells. -
Initiation: Initiate the reaction by adding ATP at its predetermined
concentration. Incubate at 25 °C for 60 minutes. -
Detection: Add the development reagent (containing EDTA to stop the reaction and a site-specific protease to cleave unphosphorylated peptides). Read the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm). Calculate IC
using a 4-parameter logistic regression model.
Protocol C: Human Liver Microsome (HLM) Stability Assay
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1
M) in 100 mM potassium phosphate buffer (pH 7.4). -
Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Sampling: Remove 50
L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 L of ice-cold acetonitrile containing an internal standard. -
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance (
).
Caption: Workflow of Type II kinase inhibition utilizing the 3-chloro-5-(methylsulfanyl)aniline anchor.
Conclusion
The 3-chloro-5-(methylsulfanyl)aniline scaffold represents a highly optimized building block for occupying the allosteric pockets of kinases. By successfully combining the directional halogen bonding of the chlorine atom with the unique steric vectoring and polarizability of the methylsulfanyl group, this scaffold outperforms traditional -CF
References
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Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2564–2574.[Link]
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Lu, Y., Wang, Y., & Zhu, W. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 12(18), 4543–4551.[Link]
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.[Link]
A Comparative Guide to Aniline Derivatives in Modern Drug Design
Aniline, a fundamental aromatic amine, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, a testament to their synthetic accessibility and versatile interaction with biological targets.[1] This guide provides a comparative analysis of aniline derivatives, delving into their structure-activity relationships (SAR), showcasing key drug examples, and offering detailed experimental protocols for their evaluation. Our focus is to elucidate the causal links between chemical structure and pharmacological function, providing researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics.
Section 1: The Aniline Scaffold: Physicochemical Properties and SAR Fundamentals
The aniline core, consisting of a phenyl ring attached to an amino group, is a versatile starting point for drug design. The strategic placement of various substituents on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its pharmacological profile.
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., -NO2, -CF3, halogens) or electron-donating groups (e.g., -OCH3, -CH3) can alter the pKa of the aniline nitrogen. This modulation is critical for optimizing interactions with target proteins, such as forming hydrogen bonds within the ATP-binding pocket of kinases.[1][2] For instance, studies on fungicidal aniline derivatives have shown that electron-withdrawing groups can enhance activity.[2]
-
Lipophilicity and Solubility: The lipophilicity of a drug candidate, often measured as logP, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation, such as the introduction of bromine or chlorine atoms, is a common strategy to increase lipophilicity and, in some cases, enhance antimicrobial and antibiofilm efficacy.[3][4]
-
Metabolic Stability: A significant challenge in designing aniline-based drugs is their susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[5][6] Medicinal chemists often employ strategies like introducing steric hindrance around the amino group or replacing the aniline ring with bioisosteres to mitigate these metabolic liabilities.[5][7]
A critical aspect of SAR is understanding how these modifications collectively impact a compound's potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization.
Section 2: Comparative Case Studies of Aniline-Based Drugs
The versatility of the aniline scaffold is best illustrated by examining its presence in a wide range of approved drugs. Here, we compare two prominent examples from different therapeutic areas: Imatinib, a tyrosine kinase inhibitor for cancer, and Sulfonamides, a class of antibacterial agents.
Imatinib (Gleevec): A Paradigm of Targeted Cancer Therapy
Imatinib was a groundbreaking development in cancer treatment, specifically for chronic myeloid leukemia (CML).[8][9] Its mechanism hinges on the inhibition of the Bcr-Abl tyrosine kinase, an abnormal fusion protein that drives uncontrolled cell proliferation in CML.[10][11]
Mechanism of Action: Imatinib competitively binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation.[9][12][13] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to cell proliferation and survival.[14][15][16] Imatinib also shows activity against other tyrosine kinases like c-KIT and PDGFR, extending its therapeutic utility to gastrointestinal stromal tumors (GISTs).[8][10][11]
Sulfonamides: Classic Antimicrobial Agents
Sulfonamides, or "sulfa drugs," were among the first effective antimicrobial agents and are derivatives of sulfanilamide, which itself is an aniline derivative.[17][18] They are broad-spectrum bacteriostatic agents used to treat various bacterial infections, particularly urinary tract infections.[19][20]
Mechanism of Action: Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, using para-aminobenzoic acid (PABA) as a precursor.[20][21] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[17][18][19] This inhibition blocks the synthesis of folic acid, thereby halting bacterial growth and replication.[19][22] Since humans obtain folic acid from their diet, this pathway is not present in human cells, providing selective toxicity against bacteria.[21]
Comparative Summary
| Feature | Imatinib | Sulfonamides |
| Therapeutic Area | Oncology (CML, GISTs)[8][11] | Infectious Disease (Bacterial Infections)[19][20] |
| Core Scaffold | 4-(Pyridin-3-yl)pyrimidin-2-amine | Sulfanilamide (4-aminobenzenesulfonamide)[17] |
| Primary Target | Bcr-Abl, c-KIT, PDGFR Tyrosine Kinases[8][10] | Dihydropteroate Synthase[17][19] |
| Mechanism | ATP-competitive kinase inhibition[1][9] | Competitive inhibition of folic acid synthesis[17][18] |
| Effect | Cytostatic/Apoptotic[10] | Bacteriostatic[19][20] |
Section 3: Key Experimental Protocols for Evaluating Aniline Derivatives
The robust evaluation of novel aniline derivatives requires a suite of well-validated in vitro and in silico assays. The following protocols are foundational for characterizing the biological activity of these compounds.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A luminescent signal, inversely proportional to the amount of remaining ATP, is generated. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.
Methodology:
-
Compound Preparation: Serially dilute the test aniline derivative in DMSO to create a range of concentrations. A known kinase inhibitor should be used as a positive control.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific substrate to a buffer solution.[1]
-
Initiation: Add the diluted test compounds and controls to the appropriate wells. Initiate the kinase reaction by adding a solution of ATP.[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that simultaneously depletes the remaining ATP and converts the produced ADP into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound (vehicle) control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[23][24][25]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[24]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][26]
-
Compound Treatment: Treat the cells with various concentrations of the aniline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23][24]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the formazan crystals.[23][26]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.[26]
In Silico Docking Analysis
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a target protein.[27]
Principle: Docking algorithms explore various conformations of the ligand within the protein's binding site and use a scoring function to rank these poses based on their predicted binding energy.[28][29] This allows for the rational design of new derivatives and helps to explain observed SAR.
Methodology:
-
Protein Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[27][30]
-
Ligand Preparation: Generate a 3D structure of the aniline derivative. Assign atom types, charges, and define rotatable bonds.[30]
-
Grid Generation: Define a "docking box" or search space around the known or predicted binding site on the protein.[27][30]
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to sample different ligand poses within the defined grid.[27]
-
Pose Analysis: Analyze the results to identify the most favorable binding poses, characterized by the lowest binding energy (strongest affinity).[27] Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the structural basis for binding.
Conclusion
The aniline scaffold remains a cornerstone of modern drug discovery, offering remarkable chemical tractability and pharmacological versatility. From targeted cancer therapies like Imatinib to foundational antimicrobials like the sulfonamides, aniline derivatives have made an indelible impact on medicine. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental and computational evaluation, is paramount for designing the next generation of safe and effective therapeutics. The methodologies and comparative insights provided in this guide serve as a foundational resource for scientists dedicated to this critical endeavor.
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Safety Operating Guide
Operational Disposal Guide: 3-Chloro-5-(methylsulfanyl)aniline
Executive Summary & Hazard Architecture
Core Directive: This compound represents a dual-hazard waste stream combining halogenated aromatic toxicity with organosulfur reactivity. Disposal protocols must account for both the generation of acidic gases (HCl, SOₓ) during incineration and the potential for violent oxidative reactions during storage.
Critical Hazard Profile
| Parameter | Classification | Operational Implication |
| GHS Toxicity | Acute Tox. 4 (Oral/Dermal/Inhal) ; Skin/Eye Irrit. 2 | Requires full PPE (Nitrile gloves, lab coat, safety glasses) during handling. |
| Chemical Structure | Halogenated Aniline + Thioether | DO NOT mix with oxidizing acids (HNO₃) or bleach. Risk of exothermic sulfoxide formation or N-oxidation. |
| Organoleptic | Stench Agent | The methylsulfanyl group poses a significant odor nuisance. Waste containers must be hermetically sealed. |
| Combustion | Acid Gas Precursor | Incineration requires scrubbers. Burning releases HCl, NOₓ, and SO₂. |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must stabilize the compound to prevent downstream reactivity in the central waste accumulation area.
Incompatibility Logic (The "Why")[2]
-
Oxidizers (Peroxides, Nitric Acid): The sulfur atom in the methylsulfanyl group is a reducing center. Contact with strong oxidizers leads to rapid, exothermic oxidation to sulfoxides/sulfones.
-
Hypochlorites (Bleach): Can chlorinate the aniline ring or oxidize the sulfur, potentially generating toxic chloramines.
-
Acids: The aniline nitrogen is basic. Mixing with strong acids generates heat and salts, complicating liquid waste incineration profiles.
Waste Stream Decision Matrix
The following logic gate determines the correct waste container.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chloro-aniline solute mandates disposal in the Halogenated waste stream to ensure proper incineration temperatures.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containment[3]
-
Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic.
-
Odor Control: Due to the methylsulfanyl moiety, "stench" is a risk.
-
Protocol: Double-bag solid waste (gloves, paper towels) in Ziploc-style bags before placing in the drum.
-
Liquid Waste: Ensure the cap has a chemically resistant liner (PTFE). If the odor is penetrating, wrap the cap junction with Parafilm.
-
-
Labeling:
-
Primary Constituent: "Halogenated Organic Solvents" (if in solution) or "Toxic Solid Organic Waste."
-
Specific Hazard Tags: Check "Toxic" and "Irritant."[1]
-
Critical Note: Write "Contains Sulfur (Thioether)" on the tag. This alerts the disposal facility to monitor SO₂ emissions.
-
Phase 2: Bench Cleanup
-
Glassware Decontamination:
-
Spill Residue:
-
Absorb liquid spills with vermiculite or clay-based absorbents.
-
Place absorbent material into the Solid Toxic Waste bin.
-
Phase 3: Handoff to EHS/Facilities
-
Manifest Declaration: When filling out the waste manifest, list the components explicitly:
-
3-Chloro-5-(methylsulfanyl)aniline (
-
Dichloromethane (or other solvent) (>Y%)
-
-
Regulatory Code (US RCRA/EU EWC):
-
While not explicitly P-listed, treat as Hazardous Waste due to toxicity.
-
EU EWC Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).
-
US EPA: Likely D001 (Ignitable, if in solvent) or D003 (Reactivity, if sulfide generation is a concern, though less likely here). Default to "Non-regulated chemical waste" unless in a regulated solvent, but manage as Toxic .
-
Emergency Procedures: Spills & Exposure
Self-Validating Safety Loop: Before handling, verify the location of the nearest spill kit and safety shower.
Spill Response Workflow
Figure 2: Immediate spill response protocol.[1] Speed is critical to prevent odor dispersion.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. The aniline moiety allows transdermal absorption—monitor for signs of cyanosis (blue lips/nails) which indicates methemoglobinemia.
-
Eye Contact: Flush for 15 minutes.
-
Inhalation: Move to fresh air immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[7] Compound Summary: 3-Chloroaniline (Structural Analog for Toxicity Logic). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. carlroth.com [carlroth.com]
- 3. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 4. fishersci.pt [fishersci.pt]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 3-chloro-5-(methylsulfanyl)aniline
This guide provides a comprehensive, field-tested framework for the safe handling of 3-chloro-5-(methylsulfanyl)aniline. Moving beyond mere compliance, we will delve into the causality behind each safety protocol, empowering you with the knowledge to not only follow procedures but to understand and master them. Our objective is to ensure your work is both groundbreaking and safe, building a culture of deep trust in our shared commitment to laboratory excellence.
Deconstructing the Hazard: Why This Aniline Demands Respect
3-chloro-5-(methylsulfanyl)aniline is a substituted aniline, a class of compounds recognized for its systemic toxicity. Direct exposure presents a multi-faceted threat, classified as harmful if swallowed, in contact with skin, or inhaled. It is a known skin and serious eye irritant and may cause respiratory irritation.[1]
The primary danger associated with many aniline derivatives is their capacity to induce methemoglobinemia .[2][3] This is a critical concept to grasp. In this condition, the iron within your hemoglobin is oxidized from its oxygen-carrying ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. The result is a diminished capacity of the blood to transport oxygen, leading to symptoms like cyanosis (blue lips and skin), dizziness, headache, and in severe cases, unconsciousness.[2][4] The insidious nature of this threat is that the onset of symptoms can be delayed for hours after exposure.[5] Therefore, our protocols are designed not just to prevent immediate irritation, but to eliminate any risk of systemic absorption.
Mission-Critical PPE: Your Proactive Defense System
The selection of Personal Protective Equipment (PPE) is not a checklist; it is a scientifically-backed system of barriers engineered to isolate you from the chemical hazard. All PPE must be selected based on a thorough risk assessment of the specific procedure being performed.
PPE Matrix for 3-chloro-5-(methylsulfanyl)aniline
| Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Weighing & Handling (in a certified chemical fume hood) | Air-purifying respirator with organic vapor (Type A) cartridges if there is any doubt about hood efficiency.[6] | Chemical safety goggles meeting EN166 or ANSI/ISEA Z87.1 standards.[6][7] | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Fully-buttoned lab coat. |
| Solution Preparation & Transfers (in a certified chemical fume hood) | Air-purifying respirator with organic vapor (Type A) cartridges. | Chemical safety goggles and a full-face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. |
| Minor Spill Cleanup (<100 mL) | Full-face respirator with multi-purpose (ABEK) cartridges.[7][8] | Full-face respirator provides integrated protection. | Chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coverall (e.g., Type 5/6).[9] |
| Major Spill Cleanup (>100 mL) / Emergency Response | Self-Contained Breathing Apparatus (SCBA).[4] | SCBA provides integrated protection. | Heavy-duty, chemical-resistant gloves. | Fully encapsulated chemical protection suit.[4] |
Operational Workflow for Safe Handling
This step-by-step protocol ensures that every interaction with 3-chloro-5-(methylsulfanyl)aniline is controlled and safe.
1. Pre-Operational Phase: Preparation & Vetting
-
Source Verification: Always consult the most recent Safety Data Sheet (SDS) for this specific chemical before use.[1]
-
Workspace Integrity: Confirm that your chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8]
-
PPE Inspection: Meticulously inspect all required PPE for damage, degradation, or expiration dates. Don all required equipment before entering the designated handling area.
2. Handling Phase: Execution with Precision
-
Controlled Environment: All handling of 3-chloro-5-(methylsulfanyl)aniline, including weighing and transfers, must be conducted within a certified chemical fume hood.[6]
-
Minimize Exposure: Use the smallest quantity of the chemical necessary for your experiment. Keep containers tightly sealed when not in immediate use.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Avoid all personal contact with the chemical.[1]
3. Post-Operational Phase: Decontamination & Disposal
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating agent.
-
Waste Management: Dispose of all contaminated materials (gloves, wipes, pipette tips) as hazardous waste in a clearly labeled, sealed container.[1][10]
-
PPE Removal: Doff PPE in the correct sequence to avoid cross-contamination, removing gloves last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after handling is complete.[1]
Contingency Plan: Spill & Exposure Response
Immediate and correct response to an exposure or spill is critical.
Emergency Spill Response Workflow
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
